molecular formula C12H14N2O B183119 2-cyano-N-(3-phenylpropyl)acetamide CAS No. 133550-33-1

2-cyano-N-(3-phenylpropyl)acetamide

Cat. No.: B183119
CAS No.: 133550-33-1
M. Wt: 202.25 g/mol
InChI Key: WKWBOZPKWLHXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(3-phenylpropyl)acetamide is a specialized chemical compound provided for research applications. It is recognized in scientific literature as a tyrphostin derivative, a class of synthetic compounds primarily designed to inhibit protein tyrosine kinase activity . Further research has identified that certain tyrphostin derivatives, including this compound (referenced as AG-552), exhibit a potent inhibitory effect on the DNA relaxation activity of DNA topoisomerase I (topo I) in vitro . This mechanism is significant as topoisomerase I is a crucial cellular enzyme and a validated target for anticancer therapy . By potentially trapping covalent complexes between the enzyme and DNA, this compound can induce cell death (apoptosis) in proliferating cells, positioning it as a candidate for investigating novel chemotherapeutic strategies . Its role as a biochemical tool extends to the study of signal transduction pathways and cellular proliferation mechanisms, offering researchers a means to probe these critical processes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-(3-phenylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-9-8-12(15)14-10-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-8,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWBOZPKWLHXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401664
Record name 2-cyano-N-(3-phenylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133550-33-1
Record name 2-Cyano-N-(3-phenylpropyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133550-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyano-N-(3-phenylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-cyano-N-(3-phenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-cyano-N-(3-phenylpropyl)acetamide, a valuable intermediate in organic synthesis. This document details the synthetic protocol, purification methods, and in-depth characterization of the target compound.

Table of Contents

  • Introduction

  • Synthesis Methodology

  • Characterization Data

  • Experimental Protocols

  • Logical Workflow

Introduction

This compound (CAS No. 133550-33-1) is a member of the cyanoacetamide family of compounds.[1] These compounds are recognized as versatile building blocks in the synthesis of a wide array of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The presence of a reactive methylene group, a cyano group, and an amide functionality within the cyanoacetamide moiety makes it a key precursor for various condensation and cyclization reactions. The N-(3-phenylpropyl) substituent introduces lipophilicity, which can be advantageous for biological applications. This guide outlines a reliable method for the preparation and characterization of this compound.

Synthesis Methodology

The synthesis of this compound is most effectively achieved through the condensation of 3-phenylpropylamine with an alkyl cyanoacetate, such as ethyl cyanoacetate. This reaction is a standard method for the formation of N-substituted cyanoacetamides. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the amide bond. The reaction can be carried out under neat conditions or in a suitable solvent.

General Reaction Scheme:

Characterization Data

The successful synthesis of this compound is confirmed through various analytical techniques. Below is a summary of the expected and reported physical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 133550-33-1[1]
Molecular Formula C₁₂H₁₄N₂O[2]
Molecular Weight 202.25 g/mol [2]
Appearance White to off-white solid
Melting Point Not available
Boiling Point 436.7±38.0 °C (Predicted)[2][3]
Density 1.078±0.06 g/cm³ (Predicted)[2][3]
Storage Room temperature, sealed, dry[2][3]

Table 2: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the propyl chain, the methylene protons adjacent to the cyano group, and the amide proton.
¹³C NMR Resonances for the aromatic carbons, the carbons of the propyl chain, the methylene carbon adjacent to the cyano group, the cyano carbon, and the amide carbonyl carbon.
IR (cm⁻¹) Characteristic absorption bands for N-H stretching (amide), C-H stretching (aromatic and aliphatic), C≡N stretching (nitrile), and C=O stretching (amide).
Mass Spec (m/z) Molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.

Experimental Protocols

The following is a detailed protocol for the synthesis and purification of this compound.

4.1. Synthesis of this compound

  • Materials:

    • 3-Phenylpropylamine

    • Ethyl cyanoacetate

    • Ethanol (optional, as solvent)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Magnetic stirrer

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-phenylpropylamine (1 equivalent).

    • Add ethyl cyanoacetate (1.1 equivalents). The reaction can be performed neat or with a minimal amount of a high-boiling solvent like ethanol.

    • Heat the reaction mixture to reflux (approximately 120-140 °C if neat) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

4.2. Purification

  • Materials:

    • Crude reaction mixture

    • Ethanol or other suitable recrystallization solvent

    • Beaker

    • Hot plate

    • Büchner funnel and flask

    • Filter paper

  • Procedure:

    • The crude product, which may solidify upon cooling, is purified by recrystallization.

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified product under vacuum to yield this compound as a white to off-white solid.

Logical Workflow

The synthesis of this compound follows a straightforward and logical workflow, from the selection of starting materials to the final characterization of the purified product.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage Reactants Starting Materials - 3-Phenylpropylamine - Ethyl Cyanoacetate Reaction Condensation Reaction (Reflux, 4-6h) Reactants->Reaction Mixing & Heating Crude_Product Crude Product Reaction->Crude_Product Recrystallization Recrystallization (Hot Ethanol) Crude_Product->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product Analysis Spectroscopic Analysis - NMR - IR - Mass Spectrometry Pure_Product->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis and characterization of this compound. The described method is robust and yields a product of high purity, as confirmed by standard analytical techniques. This compound serves as a key intermediate for the synthesis of more complex molecules and holds potential for applications in drug discovery and development. The provided data and protocols will be a valuable resource for researchers and scientists working in the field of organic and medicinal chemistry.

References

Mechanism of Action of 2-cyano-N-(3-phenylpropyl)acetamide (HC-030031) as a TRPA1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a critical mediator of pain, inflammation, and itch, making it a key target for novel analgesic therapies.[1][2] 2-cyano-N-(3-phenylpropyl)acetamide, widely known as HC-030031, is a potent and selective antagonist of the TRPA1 channel.[3] This document provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and visual workflows. The core mechanism involves non-covalent, reversible binding to a specific site within the transmembrane domain of the human TRPA1 channel, centered around the asparagine residue at position 855 (N855).[1][4] This allosteric inhibition effectively blocks channel activation by a diverse range of agonists, preventing the calcium influx that drives nociceptive signaling.[3][5]

Core Mechanism of Inhibition

Unlike many TRPA1 agonists that activate the channel through covalent modification of intracellular cysteine residues, HC-030031 functions as a non-covalent inhibitor.[4][6] This is evidenced by the rapid and reversible nature of its blocking action on TRPA1 currents.[3][4]

Binding Site Identification

The specific binding site for HC-030031 on the human TRPA1 (hTRPA1) channel has been elucidated through meticulous molecular studies. Key findings include:

  • Species-Specific Activity: A pivotal discovery was that HC-030031 effectively inhibits hTRPA1 but fails to block the TRPA1 orthologs from frogs or zebrafish.[1] This species-dependent difference provided a crucial tool for mapping the binding domain.

  • Single Amino Acid Criticality: Through the creation of chimeric channels (combinations of human and frog TRPA1) and subsequent point mutation analysis, a single amino acid residue, Asparagine-855 (N855) in hTRPA1, was identified as a significant contributor to the inhibitory action of HC-030031.[1]

  • Molecular Modeling Confirmation: Molecular dynamics simulations further supported these findings, suggesting that HC-030031 forms a stable binding interaction with the N855 residue within the transmembrane domain.[1] This interaction is believed to allosterically prevent the conformational changes required for channel opening.

The workflow for identifying this critical residue is outlined in the diagram below.

cluster_0 Phase 1: Observation & Hypothesis cluster_1 Phase 2: Domain Mapping cluster_2 Phase 3: Residue Identification & Confirmation A Observation: HC-030031 inhibits human TRPA1, but not frog TRPA1 (fTRPA1) B Hypothesis: Key inhibitory domain exists in hTRPA1 but not fTRPA1 A->B C Experiment: Create hTRPA1-fTRPA1 chimeric channels B->C D Result: Identify specific transmembrane and C-terminus regions responsible for inhibition C->D E Experiment: Site-directed mutagenesis of key residues in the identified regions D->E F Result: N855 residue is critical for HC-030031 inhibition E->F G Confirmation: Molecular dynamics simulation shows stable binding of HC-030031 to hTRPA1-N855 F->G

Caption: Experimental workflow for identifying the HC-030031 binding site. (Max Width: 760px)
Inhibition of Agonist-Induced Activation

HC-030031 effectively blocks TRPA1 activation triggered by a wide array of chemical agonists. This includes both electrophilic compounds that act covalently (e.g., AITC, formalin, cinnamaldehyde) and non-electrophilic activators.[3][5] By binding to its allosteric site, HC-030031 prevents the influx of cations, primarily Ca²⁺, which is the proximal step in neuronal depolarization and pain signaling.

cluster_pathway TRPA1 Signaling Pathway Agonists TRPA1 Agonists (AITC, Formalin, Cold, etc.) TRPA1 TRPA1 Channel (N855 site) Agonists->TRPA1 Activate Ca_Inflex Ca_Inflex TRPA1->Ca_Inflex Channel Opening Ca_Influx Ca²+ Influx & Depolarization Signaling Nociceptive Signaling (Pain & Inflammation) Ca_Influx->Signaling Inhibitor HC-030031 Inhibitor->TRPA1 Binds & Inhibits

Caption: TRPA1 channel activation and its inhibition by HC-030031. (Max Width: 760px)

Quantitative Inhibitory Profile & Selectivity

The potency of HC-030031 has been quantified against various TRPA1 agonists in cellular assays.

AgonistAssay TypeSpeciesIC₅₀ ValueReference
Allyl Isothiocyanate (AITC)Ca²⁺ Influx (FLIPR)Human6.2 µM[3]
Allyl Isothiocyanate (AITC)Ca²⁺ Influx (FLIPR)Human7.5 ± 0.2 µM[5]
FormalinCa²⁺ InfluxHuman5.3 µM[3]
CinnamaldehydeCa²⁺ Influx (FLIPR)Human4.9 ± 0.1 µM[5]

Table 1: Summary of the in vitro potency of HC-030031 against various TRPA1 agonists.

A key feature of HC-030031 is its high selectivity for TRPA1. It does not exhibit significant blocking activity against other related TRP channels or major cardiac and neuronal ion channels at concentrations where it potently inhibits TRPA1.

Target Channel / ReceptorAssay TypeResultReference
TRPV1ElectrophysiologyNo block[3]
TRPV3ElectrophysiologyNo block[3]
TRPV4ElectrophysiologyNo block[3]
hERGElectrophysiologyNo block[3]
NaV1.2ElectrophysiologyNo block[3]
Broad Target PanelRadioligand BindingNo significant activity (≥50%)[5]

Table 2: Pharmacological selectivity profile of HC-030031.

Key Experimental Methodologies

The characterization of HC-030031 relies on a combination of in vitro functional assays and molecular biology techniques.

Calcium Influx Assays (FLIPR)

This high-throughput assay is the primary method for quantifying the inhibitory potency of compounds like HC-030031.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected to express the human TRPA1 channel are typically used.[5]

  • Protocol:

    • Cells are plated in 96- or 384-well microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Varying concentrations of HC-030031 (e.g., 0.3 to 60 µM) are pre-incubated with the cells for a short period (e.g., 10 minutes).[5]

    • The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

    • A fixed concentration of a TRPA1 agonist (e.g., an EC₆₀ concentration of AITC or cinnamaldehyde) is added to the wells.[5]

    • The resulting change in fluorescence, corresponding to intracellular calcium influx, is measured in real-time.

    • The data is used to generate concentration-response curves and calculate IC₅₀ values.

Site-Directed Mutagenesis

This technique was essential for pinpointing the specific amino acid residues involved in HC-030031 binding.

  • Protocol:

    • A plasmid containing the cDNA for human TRPA1 is used as a template.

    • Primers containing a specific nucleotide mismatch are used to introduce a mutation that changes a target amino acid (e.g., converting asparagine N855 to alanine, N855A).

    • The mutated plasmid is amplified via PCR, and the original template DNA is digested.

    • The mutated construct is expressed in a cellular system (e.g., HEK-293 cells or Xenopus oocytes).

    • The functional effect of the mutation on HC-030031's inhibitory activity is then assessed using calcium influx assays or electrophysiology to determine if the antagonist's potency is diminished.

cluster_0 Primary Screening cluster_1 Potency & Selectivity cluster_2 Mechanism & In Vivo Confirmation A Compound Library B Ca²+ Influx Assay (FLIPR) HEK-hTRPA1 Cells A->B C Identify 'Hits' (e.g., HC-030031) B->C D IC₅₀ Determination (vs. multiple agonists) C->D E Selectivity Profiling (vs. TRPV1, TRPV4, etc.) D->E F Mechanism of Action Studies (e.g., Reversibility, Mutagenesis) E->F G Ex Vivo / In Vivo Models (e.g., Nocifensive Behavior, CGRP Release) F->G

Caption: General workflow for the characterization of a TRPA1 antagonist. (Max Width: 760px)

Conclusion

The mechanism of action for this compound (HC-030031) as a TRPA1 inhibitor is well-defined. It acts as a selective, non-covalent antagonist that allosterically inhibits channel function through a specific interaction with the N855 residue in the transmembrane domain of human TRPA1. This mode of action prevents agonist-induced calcium influx, thereby blocking the downstream signaling cascades responsible for pain and inflammation. Its well-characterized, reversible mechanism and high selectivity have established HC-030031 as an indispensable pharmacological tool for studying TRPA1 physiology and a foundational lead compound in the development of novel, non-opioid analgesics.

References

A Comprehensive Review of 2-Cyano-N-(3-phenylpropyl)acetamide and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The cyanoacetamide scaffold is a versatile building block in medicinal chemistry, recognized for its role as a synthon in the creation of various heterocyclic compounds and as a pharmacophore in its own right.[1][2] Molecules incorporating this moiety have demonstrated a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[2][3][4] This technical guide provides an in-depth literature review of 2-cyano-N-(3-phenylpropyl)acetamide and its structurally related analogs. We will explore their synthetic methodologies, delve into their diverse biological activities with a focus on quantitative data, and elucidate their underlying mechanisms of action through signaling pathways and experimental workflows.

Synthesis of Cyanoacetamide Derivatives

The primary synthetic route to N-substituted 2-cyanoacetamides involves the condensation of a primary or secondary amine with an alkyl cyanoacetate, such as ethyl cyanoacetate.[5] This straightforward nucleophilic acyl substitution is often carried out under reflux conditions and can be performed with or without a solvent.[5][6] Another prominent method is the Knoevenagel condensation, where an active methylene compound like 2-cyanoacetamide reacts with an aldehyde or ketone, typically under basic catalysis or microwave irradiation, to form α,β-unsaturated derivatives.[4][7]

General Experimental Protocol: Amine and Ethyl Cyanoacetate Condensation

A common and direct method for synthesizing N-substituted 2-cyanoacetamide derivatives is through the reaction of an appropriate amine with ethyl cyanoacetate.

Procedure:

  • An equimolar or slight excess of the desired amine (e.g., 3-phenylpropylamine) is added to ethyl cyanoacetate.

  • The reaction mixture is heated, often under reflux, for a period ranging from a few hours to overnight, depending on the reactivity of the amine.[6]

  • The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled. If a solid product precipitates, it is collected by filtration.

  • If no solid forms, the excess solvent or reactants are removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final N-substituted 2-cyanoacetamide.[5]

Synthetic Workflow Diagram

The diagram below illustrates the general synthetic pathway for producing N-substituted 2-cyanoacetamides.

G cluster_reactants Reactants Reactant1 Amine (e.g., 3-Phenylpropylamine) Process Condensation (Reflux) Reactant1->Process Reactant2 Ethyl Cyanoacetate Reactant2->Process Product 2-Cyano-N-substituted acetamide Process->Product

General synthesis of N-substituted 2-cyanoacetamides.

Biological Activities and Quantitative Data

Analogs of this compound have been investigated for a range of pharmacological effects. The data from these studies are summarized below.

Anticonvulsant Activity

The acetamide moiety is a key feature in many antiepileptic drugs (AEDs).[3] Several studies have explored cyanoacetamide derivatives for their potential to suppress seizures in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models represent generalized tonic-clonic and absence seizures, respectively.

Table 1: Anticonvulsant Activity of Acetamide Analogs

Compound Class Test Model Dose (mg/kg) Activity Reference
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione with acetamide linker scPTZ 100 Protected 50% of animals; prolonged seizure latency [3]
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives MES 100 - 300 Several 3-(trifluoromethyl)anilide analogs showed protection [8]

| N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide | PTZ-induced seizures | 100 | Evaluation of anticonvulsant properties |[9] |

Enzyme Inhibitory Activity

Specific analogs have been designed as inhibitors of key enzymes involved in inflammation and epigenetic regulation, such as Transforming growth factor beta-activated kinase 1 (TAK1) and Histone Deacetylases (HDACs).

Table 2: Enzyme Inhibition Data for Cyanoacetamide Analogs

Compound Target Enzyme IC50 Notes Reference
2-Cyano-3-(6-methylpyridin-2-yl)acrylamide derivative TAK1 27 nM Reversible covalent inhibitor [10]

| Various Natural Products | HDACs | Varies | HDACs are a validated target for cancer therapy |[11] |

Insecticidal and Antimicrobial Activity

The cyanoacetamide scaffold has also been utilized in the development of pesticides. Several studies have reported the efficacy of these compounds against agricultural pests.

Table 3: Insecticidal Activity of Cyanoacetamide Derivatives

Compound Target Pest LC50 (24h) LC50 (48h) Reference
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Cowpea aphid (nymphs) 0.192 ppm 0.041 ppm [12][13]
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Cowpea aphid (adults) 1.233 ppm 0.142 ppm [12][13]
3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide Cowpea aphid (nymphs) 0.841 ppm 0.095 ppm [12][13]

| 3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Cowpea aphid (adults) | 2.949 ppm | 0.270 ppm |[12][13] |

Mechanisms of Action

The diverse biological activities of cyanoacetamide derivatives stem from their ability to interact with multiple molecular targets. The underlying mechanisms often involve the modulation of signaling pathways critical to disease progression.

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression.[14] HDAC inhibitors cause hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of tumor suppressor genes. This mechanism is a cornerstone of several cancer therapies.[11]

HDAC_Inhibition HDAC HDAC Enzyme Deacetylated Deacetylated Histones (Condensed Chromatin) HDAC->Deacetylated Histones Acetylated Histones (Active Chromatin) Histones->HDAC Deacetylation Transcription Gene Transcription Histones->Transcription Repression Gene Repression Deacetylated->Repression Inhibitor HDAC Inhibitor (e.g., Cyanoacetamide Analog) Inhibitor->HDAC Blocks

Mechanism of action for HDAC inhibitors.
TAK1 Signaling Pathway Inhibition

TAK1 is a crucial kinase in the signaling cascade of pro-inflammatory cytokines like TNF-α and IL-1.[10] Its activation leads to the downstream activation of NF-κB and MAPK pathways, culminating in the expression of inflammatory genes. Inhibiting TAK1 is a promising strategy for treating inflammatory diseases.

TAK1_Pathway Stimuli Pro-inflammatory Stimuli (e.g., IL-1, TNF-α) TAK1 TAK1 Activation Stimuli->TAK1 Downstream Downstream Signaling (NF-κB, JNK/p38) TAK1->Downstream Expression Inflammatory Gene Expression Downstream->Expression Inhibitor TAK1 Inhibitor (Cyanoacrylamide) Inhibitor->TAK1 Inhibition

Inhibition of the TAK1 inflammatory signaling pathway.
General Drug Discovery and Evaluation Workflow

The development of novel therapeutic agents based on the cyanoacetamide scaffold follows a standardized workflow from initial design and synthesis to comprehensive biological evaluation.

Workflow Synthesis 1. Compound Synthesis & Purification Characterization 2. Structural Characterization (NMR, MS) Synthesis->Characterization InVitro 3. In Vitro Assays (Enzyme Inhibition, Cell Viability) Characterization->InVitro InVivo 4. In Vivo Models (MES, scPTZ, Disease Models) InVitro->InVivo Analysis 5. Data Analysis & SAR Studies InVivo->Analysis

References

The Pharmacological Potential of 2-Cyano-N-(3-phenylpropyl)acetamide Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-cyano-N-(3-phenylpropyl)acetamide represent a class of compounds with significant, yet underexplored, therapeutic potential. This technical guide synthesizes the current understanding of their biological activities, drawing from research on structurally related N-(3-phenylpropyl)acetamide and 2-cyanoacetamide analogs. The available data suggests promising avenues for these compounds in antimicrobial, anti-inflammatory, and antioxidant applications. This document provides a detailed overview of their synthesis, potential mechanisms of action, and relevant experimental protocols to facilitate further research and development in this area.

Introduction

The N-(3-phenylpropyl)acetamide scaffold is a key structural motif in various biologically active molecules. The incorporation of a cyano group at the α-carbon introduces unique electronic and steric properties, potentially enhancing the pharmacological profile of the parent molecule. While comprehensive studies on a series of this compound derivatives are limited, analysis of related compounds provides a strong rationale for their investigation as novel therapeutic agents. This whitepaper will explore the known biological activities associated with the core components of this class of molecules, present relevant quantitative data from analogous series, and provide detailed experimental methodologies to guide future research.

Synthesis of the Core Scaffold

The fundamental synthesis of the N-(3-phenylpropyl)acetamide core is a straightforward amidation reaction. A general synthetic workflow is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Cyanoacetic_Acid 2-Cyanoacetic Acid Target_Compound This compound Cyanoacetic_Acid->Target_Compound Amidation Phenylpropylamine 3-Phenylpropylamine Phenylpropylamine->Target_Compound Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Target_Compound Solvent Solvent (e.g., DCM, DMF) Solvent->Target_Compound

Figure 1: General synthetic workflow for this compound.

Biological Activities and Quantitative Data

Based on studies of structurally similar compounds, this compound derivatives are predicted to exhibit a range of biological activities.

Antimicrobial Activity

The 2-cyanoacetamide moiety is a well-established pharmacophore in a variety of antimicrobial agents. Numerous studies have demonstrated the efficacy of N-substituted 2-cyanoacetamide derivatives against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Representative Cyanoacetamide Derivatives

Compound/DerivativeOrganismActivity (MIC/Zone of Inhibition)Reference
α,β-unsaturated 2-cyanoacetamide derivativesStaphylococcus aureus11.3 ± 0.44 mm to 19.8 ± 0.83 mm (200 µg/mL)[1]
Bacillus cereusModerate to high activity[1]
Salmonella typhiModerate to high activity[1]
Polyfunctionally substituted heterocycles from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamideBacillus subtilisModerate activity[2]
Staphylococcus aureusModerate activity[2]
Escherichia coliModerate activity[2]
Pseudomonas aeruginosaModerate activity[2]
Candida albicansModerate activity[2]
Antioxidant and Anti-inflammatory Activity

Research on N-(3-phenylpropyl)acetamide derivatives (lacking the 2-cyano group) has indicated potential for antioxidant and anti-inflammatory effects. These activities are often attributed to the ability of the amide linkage and the phenylpropyl side chain to interact with biological targets involved in oxidative stress and inflammation.

Table 2: Biological Activity of N-(3-phenylpropyl)acetamide Derivatives

Compound/DerivativeAssayActivityReference
2-phenyl-N-(3-phenylpropyl)acetamide derivativesABTS radical scavengingAntioxidant activity observed[3]
ROS and NO production in macrophagesPotential anti-inflammatory activity[3]

Potential Signaling Pathways

While specific signaling pathways for this compound derivatives have not been elucidated, based on the activities of related compounds, several potential mechanisms can be hypothesized.

G cluster_compound Hypothesized Action cluster_pathways Potential Cellular Targets cluster_outcomes Biological Outcomes Compound 2-Cyano-N-(3-phenylpropyl) acetamide Derivative Bacterial_Enzymes Bacterial Enzymes (e.g., DNA gyrase, topoisomerase) Compound->Bacterial_Enzymes Inhibition Inflammatory_Mediators Inflammatory Mediators (e.g., COX, LOX) Compound->Inflammatory_Mediators Modulation Oxidative_Stress Reactive Oxygen Species (ROS) Compound->Oxidative_Stress Scavenging Antimicrobial_Effect Antimicrobial Effect Bacterial_Enzymes->Antimicrobial_Effect Anti_inflammatory_Effect Anti-inflammatory Effect Inflammatory_Mediators->Anti_inflammatory_Effect Antioxidant_Effect Antioxidant Effect Oxidative_Stress->Antioxidant_Effect

Figure 2: Hypothesized signaling pathways for this compound derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives, adapted from the literature.

General Synthesis of N-substituted 2-Cyanoacetamides

A general procedure for the synthesis of the title compounds involves the reaction of an amine with a cyanoacetic acid derivative.[4]

  • Materials: Substituted amine (e.g., 3-phenylpropylamine), ethyl cyanoacetate or cyanoacetic acid, coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), and a suitable solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).

  • Procedure:

    • Dissolve the amine and cyanoacetic acid derivative in the chosen solvent.

    • Add the coupling agent to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for a specified period (typically several hours to overnight).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

    • Wash the filtrate with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted 2-cyanoacetamide.

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This method is used to assess the qualitative antimicrobial activity of the synthesized compounds.[1]

  • Materials: Mueller-Hinton agar, bacterial strains, sterile paper discs, and a solution of the test compound in a suitable solvent (e.g., DMSO).

  • Procedure:

    • Prepare Mueller-Hinton agar plates and allow them to solidify.

    • Inoculate the surface of the agar plates uniformly with the test bacterial strain.

    • Impregnate sterile paper discs with a known concentration of the test compound solution.

    • Place the impregnated discs on the surface of the inoculated agar plates.

    • Incubate the plates at 37 °C for 24 hours.

    • Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Materials: Mueller-Hinton broth, bacterial strains, and serial dilutions of the test compound.

  • Procedure:

    • Prepare a series of two-fold dilutions of the test compound in Mueller-Hinton broth in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37 °C for 24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits microbial growth.

Conclusion and Future Directions

The existing body of research on structurally related compounds strongly suggests that this compound derivatives are a promising class of molecules for drug discovery. Their potential antimicrobial, anti-inflammatory, and antioxidant activities warrant a systematic investigation. Future research should focus on the synthesis of a library of these derivatives with diverse substitutions on the phenyl ring and the acetamide backbone. Comprehensive screening of these compounds against a panel of microbial strains and in relevant cellular and biochemical assays for inflammation and oxidative stress will be crucial to elucidate their structure-activity relationships and identify lead candidates for further development. Furthermore, mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds will be essential for their optimization as therapeutic agents.

References

Spectroscopic and Synthetic Profile of 2-cyano-N-(3-phenylpropyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 2-cyano-N-(3-phenylpropyl)acetamide. In the absence of publicly available experimental spectroscopic data, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to serve as a reference for researchers. Furthermore, a comprehensive experimental protocol for its synthesis and characterization is outlined.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data was generated using computational models and should be considered as a guide for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.30 - 7.15m5HAr-H
6.50 (broad s)s1HNH
3.40s2HCH ₂-CN
3.25q2HN-CH
2.65t2HAr-CH
1.85quintet2H-CH ₂-

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
163.0C =O
140.5Ar-C (quaternary)
128.5Ar-C H
128.3Ar-C H
126.0Ar-C H
115.5C N
40.0N-C H₂
33.0Ar-C H₂
31.0-C H₂-
25.5C H₂-CN

Predicted in CDCl₃.

Table 3: Predicted Key IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~3050MediumAromatic C-H Stretch
~2930, ~2860MediumAliphatic C-H Stretch
~2250MediumC≡N Stretch
~1650StrongC=O Stretch (Amide I)
~1550StrongN-H Bend (Amide II)
~1450, ~1495MediumAromatic C=C Stretch
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
202.11100[M]⁺ (Molecular Ion)
117.0780[C₉H₁₁]⁺
104.0660[C₈H₈]⁺
91.0590[C₇H₇]⁺ (Tropylium ion)
41.0350[CH₂CN]⁺

Predicted for Electron Ionization (EI) source.

Experimental Protocols

The following sections detail the proposed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of N-substituted cyanoacetamides can be achieved through the condensation of an amine with an alkyl cyanoacetate.[1][2][3]

Materials:

  • 3-phenylpropan-1-amine

  • Ethyl cyanoacetate

  • Toluene (or another suitable solvent)

  • Dean-Stark apparatus (optional)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 3-phenylpropan-1-amine and ethyl cyanoacetate in a suitable solvent such as toluene.

  • The reaction mixture is heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • To drive the reaction to completion, the ethanol byproduct can be removed using a Dean-Stark apparatus.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Spectroscopic Characterization

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the purified product.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire ¹H and ¹³C NMR spectra using standard pulse programs.

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid purified product directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Instrumentation:

  • Mass Spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation:

  • For EI-MS, a small amount of the solid sample can be introduced directly via a solids probe.

  • For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. The solution can then be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition:

  • The sample is ionized in the source.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Reactants 3-phenylpropan-1-amine + Ethyl Cyanoacetate Reaction Condensation Reaction (Reflux in Toluene) Reactants->Reaction Purification Purification (Recrystallization) Reaction->Purification Product This compound Purification->Product

Caption: Synthetic pathway for this compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Purified_Product Purified Product NMR NMR (¹H & ¹³C) Purified_Product->NMR Structure Elucidation IR FTIR Purified_Product->IR Functional Group ID MS Mass Spec. Purified_Product->MS Molecular Weight

Caption: Analytical workflow for compound characterization.

References

The Rise of Cyanoacetamide Scaffolds: A Technical Guide to Their Discovery and Development in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The cyanoacetamide core, a seemingly simple yet remarkably versatile scaffold, has emerged as a privileged structure in modern medicinal chemistry. Its unique electronic properties and synthetic tractability have propelled the development of a diverse array of bioactive compounds targeting a wide range of diseases, from cancer and inflammation to infectious diseases. This technical guide provides an in-depth exploration of the discovery and development of cyanoacetamide-based compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, biological activities, and mechanisms of action.

The Cyanoacetamide Core: A Privileged Synthon

Cyanoacetamide (2-cyanoacetamide) is an organic compound featuring both a nitrile and an amide functional group.[1] This dual functionality makes it a valuable precursor in a plethora of multicomponent reactions (MCRs), allowing for the rapid construction of complex molecular architectures from simple starting materials.[2][3] The highly acidic methylene protons of the cyanoacetamide backbone readily participate in Knoevenagel-type condensations and other carbon-carbon bond-forming reactions, facilitating the synthesis of a wide variety of heterocyclic systems.[4]

Synthetic Strategies: Building Complexity from a Simple Core

The synthesis of the basic cyanoacetamide scaffold is a straightforward process, typically involving the reaction of ethyl cyanoacetate with ammonia.[5][6] More elaborate derivatives can be prepared through parallel synthesis protocols, reacting primary or less sterically hindered secondary amines with methyl or ethyl cyanoacetate, often with high yields and purity.[7]

General Experimental Protocol for the Synthesis of N-Substituted Cyanoacetamides:

A primary or secondary amine (1.2 equivalents) is added to a solution of ethyl cyanoacetate (1.0 equivalent) in a suitable solvent, such as ethanol. The reaction mixture is then stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the amine. Progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the desired N-substituted cyanoacetamide.

This fundamental building block serves as the starting point for the creation of more complex and biologically active molecules, most notably through multicomponent reactions. The Gewald reaction, for instance, utilizes a cyanoacetamide, an aldehyde or ketone, and elemental sulfur to produce highly substituted 2-aminothiophenes, a class of compounds with significant therapeutic potential.[8] Similarly, the Friedländer annulation with 2-aminobenzaldehydes yields quinoline derivatives.[2]

Therapeutic Applications and Key Biological Targets

The structural diversity achievable with the cyanoacetamide core has led to the discovery of compounds with a broad spectrum of biological activities. These include antimicrobial, anticancer, and anti-inflammatory properties. A significant area of focus has been the development of cyanoacetamide-based kinase inhibitors.

Kinase Inhibition: A Major Avenue for Cyanoacetamide-Based Drug Discovery

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The cyanoacetamide scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.

Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibition:

TAK1 is a key mediator in the NF-κB and MAPK signaling pathways, which are crucial for cell survival and inflammatory responses.[6] Inhibition of TAK1 is a promising therapeutic strategy for cancer and inflammatory diseases.[6] Cyanoacrylamide derivatives tethered to an imidazopyridine scaffold have emerged as potent TAK1 inhibitors.[6]

Table 1: Structure-Activity Relationship of Imidazopyridine-Based Cyanoacrylamide Derivatives as TAK1 Inhibitors [6]

CompoundR GroupIC50 (nM)
13a Phenyl385
13e 2-Pyridinyl48
13h 2-(6-Methyl)pyridinyl27
13m 3-Pyridinyl34
13q 4-Pyridinyl28

Data extracted from a study on imidazopyridine derivatives as novel TAK1 inhibitors.[6]

The data in Table 1 highlights the importance of the aromatic substituent on the acrylamide moiety for TAK1 inhibitory activity. The introduction of a pyridine ring significantly enhances potency compared to a simple phenyl group.

IκB Kinase β (IKK-β) Inhibition:

IKK-β is another critical kinase in the canonical NF-κB signaling pathway. Its inhibition is a key therapeutic target for inflammatory diseases. 2-Amino-3-cyanopyridine derivatives have been identified as potent IKK-β inhibitors.

Table 2: Structure-Activity Relationship of 2-Amino-3-cyanopyridine Derivatives as IKK-β Inhibitors [5]

Compound4-Position SubstituentIKK-β IC50 (nM)
6 4-Phenyl1500
10 4-(4-Piperidinyl)8.5
11 4-(1-Methyl-4-piperidinyl)12
12 4-(1-Ethyl-4-piperidinyl)15

Data synthesized from studies on 2-amino-3-cyanopyridine derivatives as IKK-β inhibitors.[5][9]

As shown in Table 2, modification of the 4-position of the pyridine ring from an aromatic group to an aminoalkyl group, such as a piperidinyl moiety, leads to a dramatic increase in IKK-β inhibitory potency.[5]

Antimicrobial Activity

Beyond kinase inhibition, cyanoacetamide derivatives have demonstrated significant potential as antimicrobial agents. Their broad-spectrum activity against various bacterial and fungal strains makes them attractive candidates for the development of new anti-infective therapies. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

Table 3: In Vitro Antimicrobial Activity of Selected Cyanoacetamide Derivatives (MIC in µg/mL) [10]

CompoundS. aureusB. cereusE. coliS. typhi
1 15.516.218.117.5
2 14.815.517.316.8
3 13.214.116.515.9
4 12.513.815.814.7
5 11.112.314.213.5
Ciprofloxacin 10.511.512.511.8

Minimum Inhibitory Concentration (MIC) values for a series of α,β-unsaturated 2-cyanoacetamide derivatives.[10]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways modulated by cyanoacetamide-based compounds is crucial for their rational design and development. As many of these compounds target kinases, their effects are often observed in pathways like the NF-κB, MAPK/ERK, and EGFR signaling cascades.

Signaling Pathway Diagrams

G NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB IkB->IkB_p NFkB_active Active NF-κB Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Gene_expression Gene Expression (Inflammation, Survival) Nucleus->Gene_expression Promotes Cyanoacetamide_Inhibitor Cyanoacetamide-based IKK-β Inhibitor Cyanoacetamide_Inhibitor->IKK_complex Inhibits

Caption: Inhibition of the canonical NF-κB pathway by a cyanoacetamide-based IKK-β inhibitor.

G MAPK/ERK Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Regulates TAK1 TAK1 TAK1->MEK Activates Cyanoacetamide_Inhibitor Cyanoacetamide-based TAK1 Inhibitor Cyanoacetamide_Inhibitor->TAK1 Inhibits

Caption: Inhibition of the MAPK/ERK pathway via TAK1 by a cyanoacetamide-based inhibitor.

Experimental Workflow

G Drug Discovery Workflow for Cyanoacetamide-Based Compounds Synthesis Synthesis of Cyanoacetamide Library Screening High-Throughput Screening (HTS) Synthesis->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->SAR In_Vivo In Vivo Efficacy & Toxicology Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: A typical workflow for the discovery and development of cyanoacetamide-based drug candidates.

Key Experimental Protocols

In Vitro IKK-β Kinase Assay Protocol

This protocol outlines a general procedure for assessing the inhibitory activity of cyanoacetamide-based compounds against IKK-β using a luminescence-based assay.[9][11][12][13]

  • Reagent Preparation: Prepare a kinase reaction buffer containing HEPES, MgCl₂, MnCl₂, and DTT. Dilute the IKK-β enzyme, the substrate (e.g., IKKtide), and ATP to their final desired concentrations in the kinase buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO, and then further dilute in the kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add the test compound solution, the IKK-β enzyme, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection: Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add a kinase detection reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of cyanoacetamide-based compounds against bacterial strains.[14][15][16][17]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion and Future Perspectives

The cyanoacetamide scaffold has firmly established its position as a cornerstone in medicinal chemistry. Its synthetic accessibility and the chemical diversity it enables have led to the discovery of numerous compounds with significant therapeutic potential. The continued exploration of novel multicomponent reactions involving cyanoacetamides, coupled with advanced computational modeling and high-throughput screening, will undoubtedly uncover new generations of potent and selective drug candidates. As our understanding of the complex signaling networks that underpin disease deepens, the versatility of the cyanoacetamide core will continue to be harnessed to develop targeted therapies that address unmet medical needs. The future of cyanoacetamide-based drug discovery is bright, with the promise of delivering innovative treatments for a wide range of human ailments.

References

InChI Key and SMILES for 2-cyano-N-(3-phenylpropyl)acetamide.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core identification information for the chemical compound 2-cyano-N-(3-phenylpropyl)acetamide. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data, including protocols, quantitative analysis, and specific biological pathways, for this particular molecule are not publicly available at this time. The information presented herein is foundational for researchers initiating studies on this compound.

Core Compound Identifiers

A critical step in all chemical research is the unambiguous identification of the molecule of interest. The following table summarizes the key chemical identifiers for this compound.

IdentifierValue
CAS Number 133550-33-1
InChI Key InChIKey=SJHPMGBTNLXLQM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCNC(=O)CC#N

These identifiers were programmatically generated using the NCI/NIH Chemical Identifier Resolver.

Synthesis and Potential Applications

While specific synthesis protocols for this compound are not detailed in readily accessible literature, the synthesis of cyanoacetamide derivatives typically involves the reaction of a primary amine with a cyanoacetic acid derivative. In this case, 3-phenylpropan-1-amine would be a likely precursor.

The structural features of this compound, specifically the cyano and amide functional groups, suggest its potential as a versatile intermediate in organic synthesis. Broadly, cyanoacetamide derivatives are explored in medicinal chemistry for the development of compounds with potential biological activities, such as enzyme inhibitors or receptor modulators.[1] The phenylpropyl moiety may enhance lipophilicity, which could influence the compound's interaction with biological membranes.[1]

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or associated signaling pathways for this compound. Research on other cyanoacetamide derivatives has indicated a wide range of potential biological effects, but these are not directly transferable to the subject of this dossier.

Experimental Data and Protocols

A thorough search for experimental data, including quantitative analyses and detailed experimental protocols for this compound, did not yield any specific results. Therefore, tables summarizing such data cannot be provided.

Visualizations

The mandatory requirement for diagrams of signaling pathways, experimental workflows, or logical relationships cannot be fulfilled as no relevant information for this compound was found.

Conclusion

This technical dossier provides the essential chemical identifiers, InChI Key and SMILES, for this compound. While the general chemical class of cyanoacetamides is of interest in various research and development areas, this specific compound remains largely uncharacterized in the public domain. This presents an opportunity for novel research into its synthesis, characterization, and potential biological activities. Researchers are encouraged to use the provided identifiers to document and share any future findings to build the body of knowledge around this molecule.

References

CAS number and molecular formula for 2-cyano-N-(3-phenylpropyl)acetamide.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available information on 2-cyano-N-(3-phenylpropyl)acetamide, a specific acetamide derivative. While detailed experimental and biological data for this particular compound are limited in publicly accessible literature, this document compiles its fundamental properties and provides context based on related compounds.

Chemical Identity

Basic chemical identifiers for this compound have been established.

IdentifierValueSource
CAS Number 133550-33-1[1]
Molecular Formula C₁₂H₁₄N₂O

Synthesis of Related Acetamide Derivatives

Biological Activity of Related Acetamide Derivatives

There is a lack of specific studies on the biological activity or potential signaling pathways associated with this compound in the available literature. However, broader research on acetamide derivatives indicates a range of potential biological activities. Studies on various acetamide derivatives have explored their antioxidant and anti-inflammatory properties.[2][3] These studies often involve in vitro assays to measure the scavenging of free radicals and the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophage cell lines.[2][3]

Experimental Protocols for Related Compounds

To provide context, this section outlines common experimental methodologies used to assess the biological activity of related acetamide derivatives, as described in the literature.

Antioxidant Activity Assays
  • ABTS Radical Scavenging Assay: This assay evaluates the ability of a compound to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.

  • ROS and NO Production in Macrophages: Murine macrophage cell lines, such as J774.A1, are often stimulated with agents like lipopolysaccharide (LPS) or tert-butyl hydroperoxide (tBOH) to induce the production of ROS and NO. The effect of the test compound on the levels of these species is then quantified.[2]

Cell Viability Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

  • Brine Shrimp Lethality Test: This is a general bioassay used to screen for cytotoxicity of a compound.[3]

Logical Workflow for Acetamide Derivative Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of acetamide derivatives, based on methodologies reported for related compounds.

G cluster_synthesis Synthesis start Phenylacetic Acid Derivative reaction Amide Coupling Reaction start->reaction reactants 3-Phenylpropylamine, Coupling Agents (CDI, DMAP), Solvent (DCM) reactants->reaction product N-(3-phenylpropyl)acetamide Derivative reaction->product antioxidant Antioxidant Assays (e.g., ABTS) product->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., ROS/NO in Macrophages) product->anti_inflammatory cytotoxicity Cytotoxicity Assays (e.g., MTT, Brine Shrimp) product->cytotoxicity data_analysis Data Analysis & Structure-Activity Relationship

Caption: General workflow for the synthesis and in vitro evaluation of N-(3-phenylpropyl)acetamide derivatives.

Conclusion

While the fundamental chemical identifiers for this compound are known, a comprehensive technical profile, including detailed synthesis protocols, biological activity, and mechanisms of action, is not available in the current body of scientific literature. The information provided herein on related compounds offers a contextual framework for potential research and development involving this specific molecule. Further investigation is required to elucidate the specific properties and potential applications of this compound.

References

Potential Therapeutic Targets of 2-cyano-N-(3-phenylpropyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-cyano-N-(3-phenylpropyl)acetamide is a synthetic compound belonging to the class of cyanoacetamides. While direct pharmacological studies on this specific molecule are not extensively available in current literature, its structural motifs—a cyanoacetamide core and an N-phenylpropyl substituent—suggest a range of potential therapeutic applications. This technical guide consolidates information from structurally related compounds to propose and explore potential therapeutic targets, offering a roadmap for future research and drug development. The primary areas of interest based on this analysis include anti-inflammatory, antioxidant, and analgesic activities, with potential modulation of targets such as cyclooxygenase (COX) enzymes, reactive oxygen species (ROS), and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.

Introduction

The cyanoacetamide functional group is a versatile scaffold in medicinal chemistry, known for its role in a variety of biologically active compounds.[1] Similarly, N-substituted phenylpropyl moieties can confer desirable pharmacokinetic properties and target interactions. The combination of these features in this compound suggests its potential as a modulator of various physiological pathways. This document outlines the hypothetical therapeutic targets based on an analysis of related chemical structures and provides detailed experimental protocols to validate these hypotheses.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of structurally analogous compounds, the following therapeutic areas and molecular targets are proposed for this compound.

Anti-inflammatory Activity

Hypothesized Target: Cyclooxygenase (COX) Enzymes

Many acetamide derivatives have been investigated as anti-inflammatory agents, with some exhibiting inhibitory effects on COX-1 and COX-2 enzymes.[2] These enzymes are key mediators in the inflammatory cascade, responsible for the synthesis of prostaglandins.

Proposed Signaling Pathway:

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound This compound (Hypothetical Inhibitor) Compound->COX_Enzymes

Caption: Hypothetical inhibition of the COX pathway by this compound.

Experimental Protocol: In Vitro COX Inhibition Assay

A detailed protocol to assess the inhibitory activity of this compound against COX-1 and COX-2 is provided below.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against ovine COX-1 and human recombinant COX-2.

  • Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Colorimetric COX inhibitor screening assay kit.

    • Test compound dissolved in DMSO.

    • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2).

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the enzyme, heme, and the test compound or control.

    • Incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 2 minutes at 37°C.

    • Stop the reaction and measure the absorbance at 590 nm to determine prostaglandin levels.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antioxidant Activity

Hypothesized Mechanism: Radical Scavenging and Reduction of Reactive Oxygen Species (ROS)

Several studies on acetamide derivatives have reported antioxidant properties.[3][4] This activity is often attributed to the ability of the compound to donate a hydrogen atom or an electron to neutralize free radicals.

Proposed Experimental Workflow:

Antioxidant_Workflow Start Start: Assess Antioxidant Potential DPPH_Assay DPPH Radical Scavenging Assay Start->DPPH_Assay ABTS_Assay ABTS Radical Cation Decolorization Assay Start->ABTS_Assay Cell_Culture Cell-Based ROS Assay (e.g., DCFH-DA in Macrophages) Start->Cell_Culture Data_Analysis Calculate IC50 / % ROS Reduction DPPH_Assay->Data_Analysis ABTS_Assay->Data_Analysis Cell_Culture->Data_Analysis Conclusion Conclusion on Antioxidant Activity Data_Analysis->Conclusion

Caption: Workflow for evaluating the antioxidant activity of the compound.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Objective: To measure the free radical scavenging capacity of the test compound.

  • Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

    • Test compound dissolved in methanol.

    • Ascorbic acid (positive control).

  • Procedure:

    • Prepare various concentrations of the test compound.

    • Add the test compound solution to the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the test compound.

    • Determine the IC50 value.

Analgesic Activity

Hypothesized Target: Transient Receptor Potential Ankyrin 1 (TRPA1) Channel

Structurally related N-(2-alkyleneimino-3-phenylpropyl)acetamide compounds have been patented as inhibitors of the TRPA1 channel, which is a known mediator of pain and pruritus.[5] TRPA1 is a non-selective cation channel expressed on sensory neurons.

Proposed Signaling Pathway for Analgesia:

TRPA1_Pathway Noxious_Stimuli Noxious Stimuli (e.g., irritants, cold) TRPA1 TRPA1 Channel Noxious_Stimuli->TRPA1 Activation Calcium_Influx Ca2+ Influx TRPA1->Calcium_Influx Neuron_Activation Sensory Neuron Activation Calcium_Influx->Neuron_Activation Pain_Signal Pain Signal to CNS Neuron_Activation->Pain_Signal Compound This compound (Hypothetical Antagonist) Compound->TRPA1

Caption: Hypothetical antagonism of the TRPA1 channel for analgesic effect.

Experimental Protocol: In Vitro TRPA1 Antagonist Assay (Calcium Imaging)

  • Objective: To determine if the test compound can inhibit TRPA1 activation in a cell-based assay.

  • Materials:

    • HEK293 cells stably expressing human TRPA1.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • TRPA1 agonist (e.g., allyl isothiocyanate - AITC).

    • Test compound dissolved in a suitable solvent.

    • Known TRPA1 antagonist (e.g., HC-030031) as a positive control.

  • Procedure:

    • Culture the TRPA1-expressing HEK293 cells on glass coverslips.

    • Load the cells with the calcium-sensitive dye.

    • Pre-incubate the cells with various concentrations of the test compound or the positive control.

    • Establish a baseline fluorescence reading.

    • Stimulate the cells with the TRPA1 agonist (AITC).

    • Record the changes in intracellular calcium concentration by measuring fluorescence intensity.

    • Calculate the percentage of inhibition of the agonist-induced calcium influx by the test compound.

    • Determine the IC50 value.

Quantitative Data from Related Compounds

To provide a context for potential efficacy, the following table summarizes quantitative data for various acetamide derivatives from the literature. Note that these are not for the exact compound of interest but for structurally related molecules.

Compound Class Activity Target/Assay IC50 / EC50 Reference
Phenoxy Acetamide DerivativesAnti-inflammatoryCarrageenan-induced paw edema-[6]
Phenoxy Acetamide DerivativesAnalgesicAcetic acid-induced writhing-[6]
(E)-2-cyano-N,3-diphenylacrylamideAnti-inflammatoryTNF-α inhibitionEC50: 7.02 ± 4.24 µM[7]
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesAnticonvulsantMaximal Electroshock (MES)Active in MES screen[8]
Flavonoid Acetamide DerivativesAntioxidantDPPH AssayIC50: 31.52–198.41 µM[9]

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a systematic analysis of its structural components and related compounds provides a strong rationale for investigating its potential as an anti-inflammatory, antioxidant, and analgesic agent. The proposed targets—COX enzymes, reactive oxygen species, and TRPA1 channels—represent promising avenues for initial screening. The experimental protocols detailed in this guide offer a clear framework for elucidating the pharmacological profile of this compound. Future research should focus on synthesizing this compound and systematically evaluating its activity in the described in vitro and subsequent in vivo models to validate these hypotheses and uncover its therapeutic potential.

References

Methodological & Application

Protocol for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide in the lab.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide, a versatile intermediate in organic synthesis with potential applications in medicinal chemistry and agrochemical research.[1] The synthesis is achieved through the nucleophilic acyl substitution of ethyl cyanoacetate with 3-phenylpropylamine. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.

Introduction

N-substituted cyanoacetamides are valuable building blocks in organic synthesis due to the presence of a reactive methylene group and a nitrile functionality.[2] These features allow for a variety of subsequent chemical transformations, making them key intermediates in the preparation of more complex molecules. The target compound, this compound, incorporates a phenylpropyl moiety, which can modulate the lipophilicity and biological activity of derivative compounds.[1] The synthesis described herein is a straightforward and efficient amidation reaction.[3][4]

Reaction Scheme

The synthesis of this compound proceeds via the reaction of ethyl cyanoacetate with 3-phenylpropylamine, with the elimination of ethanol.

Chemical Equation:

C₆H₅(CH₂)₃NH₂ + NCCH₂COOC₂H₅ → C₆H₅(CH₂)₃NHCOCH₂CN + C₂H₅OH

(3-Phenylpropylamine + Ethyl Cyanoacetate → this compound + Ethanol)

Data Presentation

A summary of the physical and chemical properties of the reactants and the product is provided in the table below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical StateBoiling Point (°C)Density (g/mL)
3-PhenylpropylamineC₉H₁₃N135.212038-57-5Colorless liquid2210.951 at 25 °C
Ethyl CyanoacetateC₅H₇NO₂113.12105-56-6Colorless liquid205-2071.063 at 25 °C
This compoundC₁₂H₁₄N₂O202.25133550-33-1Solid (predicted)--

Experimental Protocol

Materials and Equipment:

  • 3-Phenylpropylamine (C₉H₁₃N)[5][6][7][8]

  • Ethyl cyanoacetate (C₅H₇NO₂)

  • Toluene (or other suitable high-boiling point solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Recrystallization apparatus

Safety Precautions:

  • 3-Phenylpropylamine is corrosive and can cause severe skin burns and eye damage.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ethyl cyanoacetate is harmful if swallowed or in contact with skin.

  • The reaction should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-phenylpropylamine (1.0 eq) and ethyl cyanoacetate (1.05 eq). Add a suitable solvent, such as toluene, to facilitate mixing and heat transfer.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound as a solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

  • Characterization: The identity and purity of the final product can be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3-Phenylpropylamine 3-Phenylpropylamine Mix_and_Heat Mix and Heat (Reflux in Toluene) 3-Phenylpropylamine->Mix_and_Heat Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Mix_and_Heat Cool Cool to RT Mix_and_Heat->Cool Solvent_Removal Solvent Removal (Rotary Evaporation) Cool->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Final_Product This compound Recrystallization->Final_Product

Figure 1. Workflow for the synthesis of this compound.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound. The procedure is based on established methods for the formation of N-substituted cyanoacetamides and can be readily implemented in a standard organic chemistry laboratory. The resulting product is a valuable intermediate for further synthetic transformations in various fields of chemical research.

References

Application of 2-cyano-N-(3-phenylpropyl)acetamide in pain and pruritus research.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: AN-TRPA1-001

Introduction

2-cyano-N-(3-phenylpropyl)acetamide is a synthetic compound with potential therapeutic applications in the fields of analgesia and antipruritics. Structurally, it belongs to the class of cyanoacetamide derivatives. Research into related compounds suggests that its mechanism of action likely involves the modulation of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a key player in the signaling pathways of pain and itch. This document provides an overview of its potential applications, underlying mechanism, and detailed protocols for its investigation in a research setting.

While direct and extensive public data on this compound is limited, a patent from Pfizer Inc. describes a series of structurally similar N-(2-Alkyleneimino-3-phenylpropyl)acetamide compounds as potent TRPA1 inhibitors for the treatment of pain and pruritus.[1] This suggests that this compound may act as an antagonist of the TRPA1 ion channel. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is activated by a variety of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. Its activation leads to the influx of calcium and subsequent depolarization of the neuron, transmitting pain and itch signals to the central nervous system. By inhibiting TRPA1, this compound could potentially block these signals at the peripheral source.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
CAS Number 133550-33-1
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and ethanol

Postulated Mechanism of Action: TRPA1 Antagonism

The proposed mechanism of action for this compound is the inhibition of the TRPA1 ion channel.

TRPA1_Antagonism cluster_stimuli Noxious Stimuli cluster_neuron Sensory Neuron Irritants Irritants TRPA1 TRPA1 Channel Irritants->TRPA1 Inflammatory Mediators Inflammatory Mediators Inflammatory Mediators->TRPA1 Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Depolarization Depolarization Ca_influx->Depolarization Signal Pain/Itch Signal Depolarization->Signal Compound This compound Compound->TRPA1 Inhibition

Postulated mechanism of this compound as a TRPA1 antagonist.

Experimental Protocols

The following are representative protocols for evaluating the efficacy of this compound as a TRPA1 antagonist in pain and pruritus models.

In Vitro TRPA1 Antagonist Activity Assay (Calcium Imaging)

This protocol describes a cell-based assay to determine the inhibitory activity of the compound on TRPA1 channels using a fluorescent calcium indicator.

Workflow:

Calcium_Imaging_Workflow A Plate TRPA1-expressing cells B Load cells with calcium indicator dye (e.g., Fura-2 AM) A->B C Pre-incubate with This compound (or vehicle) B->C D Stimulate with TRPA1 agonist (e.g., AITC) C->D E Measure intracellular calcium concentration (Fluorometry) D->E F Calculate IC₅₀ E->F

Workflow for the in vitro calcium imaging assay.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Allyl isothiocyanate (AITC) - TRPA1 agonist

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture hTRPA1-HEK293 cells in T-75 flasks at 37°C and 5% CO₂.

  • Cell Plating: Seed the cells into 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Wash the cells once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.

  • Compound Incubation:

    • Wash the cells twice with HBSS.

    • Prepare serial dilutions of this compound in HBSS.

    • Add the compound dilutions (or vehicle control) to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.

    • Record a baseline fluorescence for 10-20 seconds.

    • Add a TRPA1 agonist, such as AITC (final concentration, e.g., 30 µM), to all wells.

    • Continue recording the fluorescence for 2-5 minutes.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (340/380 nm) to determine the intracellular calcium concentration.

    • Normalize the data to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Model of Chemically-Induced Pain (Formalin Test)

This protocol evaluates the analgesic efficacy of the compound in a widely used model of inflammatory pain.

Workflow:

Formalin_Test_Workflow A Acclimatize animals (e.g., mice or rats) B Administer This compound (or vehicle) via desired route (e.g., oral, i.p.) A->B C After appropriate pre-treatment time, inject dilute formalin solution into the plantar surface of the hind paw B->C D Immediately place the animal in an observation chamber C->D E Record the time spent licking/biting the injected paw over two phases: Phase 1 (0-5 min) Phase 2 (15-40 min) D->E F Compare paw licking/biting time between compound-treated and vehicle-treated groups E->F

Workflow for the in vivo formalin test.

Materials:

  • Male Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-25 g)

  • This compound

  • Vehicle (e.g., 10% DMSO, 10% Tween 80 in saline)

  • Formalin solution (e.g., 2.5% in saline)

  • Observation chambers with mirrors for clear viewing of the paws

  • Timer

Procedure:

  • Acclimatization: Acclimatize the animals to the testing environment for at least 30 minutes before the experiment.

  • Compound Administration: Administer this compound or vehicle to the animals at a predetermined time before the formalin injection (e.g., 30-60 minutes for intraperitoneal injection, 60-120 minutes for oral gavage).

  • Formalin Injection: Inject 50 µL (for rats) or 20 µL (for mice) of formalin solution into the plantar surface of the right hind paw using a 30-gauge needle.

  • Observation:

    • Immediately after the injection, place the animal in the observation chamber.

    • Record the total time the animal spends licking, biting, or flinching the injected paw.

    • The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing neurogenic pain, and the late phase (15-40 minutes post-injection), representing inflammatory pain.

  • Data Analysis:

    • Calculate the mean licking/biting time for each group in both phases.

    • Use an appropriate statistical test (e.g., t-test or ANOVA) to compare the results from the compound-treated groups with the vehicle control group. A significant reduction in the licking/biting time, particularly in the late phase, indicates analgesic activity.

In Vivo Model of Pruritus (Compound 48/80-Induced Scratching)

This protocol assesses the antipruritic effect of the compound in a model of histamine-dependent itch.

Workflow:

Pruritus_Model_Workflow A Acclimatize mice to observation chambers B Administer This compound (or vehicle) A->B C After pre-treatment time, inject Compound 48/80 intradermally into the nape of the neck B->C D Immediately begin video recording or direct observation C->D E Count the number of hind-limb scratches directed towards the injection site over a 30-minute period D->E F Compare the total number of scratches between treated and control groups E->F

Workflow for the in vivo pruritus model.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound

  • Vehicle

  • Compound 48/80 (a mast cell degranulator)

  • Observation chambers

  • Video recording equipment (optional but recommended for unbiased counting)

Procedure:

  • Acclimatization: Place the mice individually in the observation chambers and allow them to acclimatize for at least 30 minutes.

  • Compound Administration: Administer this compound or vehicle.

  • Induction of Itch: Inject Compound 48/80 (e.g., 50 µg in 50 µL of saline) intradermally into the rostral back (nape of the neck).

  • Observation:

    • Immediately after the injection, start recording the behavior of the mice for 30 minutes.

    • Count the number of scratching bouts with the hind limbs directed towards the injection site. A bout of scratching is defined as one or more rapid back-and-forth motions of the hind limb.

  • Data Analysis:

    • Calculate the mean total number of scratches for each group.

    • Use an appropriate statistical test (e.g., Mann-Whitney U test) to compare the scratching behavior in the compound-treated groups with the vehicle control group. A significant reduction in the number of scratches indicates antipruritic activity.

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics for pain and pruritus. Its putative mechanism as a TRPA1 antagonist places it in a class of compounds with significant potential to address unmet medical needs in these areas. The protocols outlined above provide a framework for the preclinical evaluation of its efficacy and mechanism of action. Further research is warranted to fully characterize its pharmacological profile and therapeutic potential.

References

Application Note: HPLC Analysis and Purification of 2-cyano-N-(3-phenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed protocols for the analytical determination and preparative purification of 2-cyano-N-(3-phenylpropyl)acetamide using High-Performance Liquid Chromatography (HPLC). These methods are designed for researchers, scientists, and professionals involved in drug development and chemical analysis.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and efficient methods for its analysis and purification are crucial for quality control, impurity profiling, and obtaining high-purity material for further studies. This application note describes robust reversed-phase HPLC (RP-HPLC) methods for both the quantitative analysis and the scaled-up purification of this compound. The methodologies are based on established principles for the separation of aromatic and amide-containing molecules.[1][2][3][4]

Physicochemical Properties

  • Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 133550-33-1
  • Molecular Formula: C12H14N2O
  • Molecular Weight: 202.25 g/mol
  • General Characteristics: The presence of a phenyl group imparts significant hydrophobicity, while the acetamide and cyano groups add polarity. This amphiphilic nature makes it well-suited for reversed-phase chromatography. The phenyl group allows for strong UV absorbance, making UV detection a suitable analytical technique.

Analytical HPLC Method

This method is designed for the quantitative analysis of this compound, suitable for assessing purity and determining concentration.

Instrumentation and Consumables
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, water, and formic acid.

  • Volumetric flasks and pipettes for sample and mobile phase preparation.

  • 0.45 µm syringe filters for sample clarification.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the analytical HPLC method. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes
Standard and Sample Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same diluent as the standard solution to a similar concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

Preparative HPLC Method

This method is designed for the purification of this compound from a mixture, scaling up the principles of the analytical method.

Instrumentation and Consumables
  • Preparative HPLC system with a high-flow rate pump, manual or automated injector, a larger dimension column, and a UV detector with a preparative flow cell.

  • Fraction collector.

  • Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • HPLC grade solvents.

Chromatographic Conditions

The following table outlines the recommended starting conditions for the preparative HPLC method. The flow rate and injection volume can be adjusted based on the column dimensions and loading capacity.

ParameterCondition
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Isocratic/Gradient Isocratic or a shallow gradient based on analytical run
Flow Rate 20 mL/min
Column Temperature Ambient
Detection Wavelength 254 nm
Injection Volume 1-5 mL (depending on sample concentration)
Sample Preparation and Purification Protocol
  • Dissolution: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., acetonitrile or methanol).

  • Loading: Inject the dissolved sample onto the preparative column.

  • Elution: Elute the compound using the optimized mobile phase conditions.

  • Fraction Collection: Collect fractions corresponding to the main peak of the target compound.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to assess purity.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.

Experimental Workflows and Diagrams

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Analytical HPLC Workflow

Analytical HPLC Workflow prep Sample Preparation (Dissolution & Filtration) inject Sample Injection prep->inject hplc HPLC System Setup (Column, Mobile Phase, Method) hplc->inject separation Chromatographic Separation inject->separation detection UV Detection at 254 nm separation->detection data Data Acquisition & Processing detection->data report Reporting (Purity, Concentration) data->report

Caption: Workflow for the analytical HPLC of the target compound.

Preparative HPLC Workflow

Preparative HPLC Workflow crude Crude Sample Dissolution load Sample Loading onto Preparative Column crude->load elute Isocratic/Gradient Elution load->elute collect Fraction Collection elute->collect analyze Purity Analysis of Fractions (Analytical HPLC) collect->analyze pool Pooling of Pure Fractions analyze->pool evap Solvent Evaporation pool->evap final Pure Compound evap->final

Caption: Workflow for the preparative purification of the target compound.

Conclusion

The HPLC methods detailed in this application note provide a robust framework for the analysis and purification of this compound. The analytical method is suitable for rapid purity assessment and quantification, while the preparative method allows for the isolation of the compound at high purity. These protocols can be adapted and optimized to meet the specific requirements of various research and development applications.

References

Application Notes and Protocols for Testing the Efficacy of 2-cyano-N-(3-phenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive experimental framework for evaluating the therapeutic efficacy of the novel compound, 2-cyano-N-(3-phenylpropyl)acetamide. Based on the chemical scaffold, which is common in compounds with neurological activity, this document outlines a tiered approach to assess its potential anticonvulsant and neuroprotective properties. The protocols described herein range from initial in vitro screening assays to more complex in vivo models, allowing for a thorough characterization of the compound's biological effects.

Postulated Biological Activity

While specific data on this compound is not extensively available, its structural components, the cyanoacetamide and phenylpropyl groups, are present in various compounds investigated for neurological disorders. Cyanoacetamide derivatives have been explored for their anticonvulsant properties. Therefore, it is hypothesized that this compound may exhibit anticonvulsant and neuroprotective activities. The proposed experimental plan is designed to test these hypotheses.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for testing the efficacy of this compound.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy Models cluster_mechanistic Mechanistic Studies invitro_start This compound toxicity Cytotoxicity Assay (e.g., MTT Assay in SH-SY5Y cells) invitro_start->toxicity neuroprotection Neuroprotection Assay (e.g., Glutamate-induced excitotoxicity) toxicity->neuroprotection ion_channel Ion Channel Screening (e.g., Patch-clamp on Na+, K+, Ca2+ channels) neuroprotection->ion_channel invivo_start Lead Compound from In Vitro ion_channel->invivo_start Proceed if active and non-toxic mes_test Maximal Electroshock (MES) Test (Acute Seizure Model) invivo_start->mes_test stroke_model Ischemia-Reperfusion Model (Neuroprotection in Stroke) invivo_start->stroke_model ptz_test Pentylenetetrazole (PTZ) Test (Chemically-induced Seizure Model) mes_test->ptz_test kindling_model Kindling Model (Chronic Epilepsy Model) ptz_test->kindling_model mechanistic_start Active Compound kindling_model->mechanistic_start Investigate mechanism stroke_model->mechanistic_start Investigate mechanism western_blot Western Blot Analysis (e.g., Apoptotic and inflammatory markers) mechanistic_start->western_blot neurotransmitter Neurotransmitter Analysis (e.g., GABA, Glutamate levels) mechanistic_start->neurotransmitter

Caption: Experimental workflow for efficacy testing.

Part 1: In Vitro Screening

Cytotoxicity Assessment

Objective: To determine the concentration range of this compound that is non-toxic to neuronal cells.

Protocol: MTT Assay in SH-SY5Y Human Neuroblastoma Cells

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1%[1]. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and an untreated control.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Data Presentation:

Concentration (µM)Cell Viability (%)
0 (Control)100
0.1
1
10
50
100
Neuroprotection Assay

Objective: To evaluate the ability of the compound to protect neuronal cells from excitotoxicity.

Protocol: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons [1]

  • Neuron Culture: Isolate primary cortical neurons from embryonic day 18 rat pups and culture them in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Treatment: After 7 days in vitro, pre-treat the neurons with non-toxic concentrations of this compound for 2 hours.

  • Excitotoxicity Induction: Induce excitotoxicity by adding glutamate to a final concentration of 100 µM for 24 hours.

  • Viability Assessment: Assess cell viability using the LDH assay, which measures the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection relative to the glutamate-only treated group.

Data Presentation:

TreatmentLDH Release (as % of control)Neuroprotection (%)
Control100N/A
Glutamate (100 µM)0
Glutamate + Compound (Conc. 1)
Glutamate + Compound (Conc. 2)

Part 2: In Vivo Efficacy Models

Animal models are crucial for assessing the anticonvulsant potential of a compound in a physiological system.[2]

Acute Seizure Models

Objective: To assess the compound's ability to prevent or delay the onset of acute seizures.

Protocol 1: Maximal Electroshock (MES) Seizure Test [3][4][5]

  • Animals: Use adult male Swiss albino mice (20-25 g).

  • Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., Phenytoin, 25 mg/kg) should be included.

  • Seizure Induction: After a 30-minute pre-treatment period, induce seizures by applying an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: Determine the percentage of animals protected from tonic hind limb extension at each dose. Calculate the ED50 (the dose that protects 50% of the animals).

Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Test [3][5]

  • Animals: Use adult male Wistar rats (180-220 g).

  • Compound Administration: Administer the compound i.p. at various doses, along with vehicle and positive controls (e.g., Diazepam, 4 mg/kg).

  • Seizure Induction: 30 minutes after compound administration, inject PTZ (85 mg/kg, subcutaneous) to induce clonic-tonic seizures.

  • Observation: Observe the animals for 30 minutes and record the latency to the first seizure and the incidence of generalized clonic-tonic seizures.

  • Data Analysis: Analyze the data for significant increases in seizure latency and reduction in seizure incidence compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)% Protection (MES)Seizure Latency (s) (PTZ)
Vehicle Control-
Positive Control
CompoundDose 1
CompoundDose 2
CompoundDose 3
Chronic Epilepsy Model

Objective: To evaluate the compound's efficacy in a model of chronic epilepsy.

Protocol: Kainic Acid (KA)-Induced Status Epilepticus [6]

  • Animals: Use adult male Sprague-Dawley rats (250-300 g).

  • Status Epilepticus Induction: Induce status epilepticus by a single intraperitoneal injection of kainic acid (10 mg/kg).

  • Compound Treatment: Administer this compound at selected doses 30 minutes before KA injection and then daily for a specified period (e.g., 7 days).

  • Behavioral Assessment: Monitor the animals for seizure activity using the Racine scale.

  • Histological Analysis: At the end of the treatment period, perfuse the animals and process the brains for histological analysis (e.g., Nissl staining) to assess neuronal damage in the hippocampus.

  • Data Analysis: Compare seizure scores and the extent of neuronal damage between the treated and vehicle control groups.

Data Presentation:

Treatment GroupAverage Seizure ScoreHippocampal Neuronal Loss (%)
Vehicle Control
Compound (Dose 1)
Compound (Dose 2)

Part 3: Mechanistic Insights

Understanding the mechanism of action is a critical step in drug development.

Potential Signaling Pathway

Based on the known mechanisms of some anticonvulsant and neuroprotective agents, a plausible signaling pathway to investigate for this compound could involve the modulation of GABAergic inhibition and reduction of glutamatergic excitotoxicity, which are key in maintaining neuronal homeostasis.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron compound This compound gaba_release Increased GABA Release compound->gaba_release nmda_receptor NMDA Receptor compound->nmda_receptor Inhibition excitotoxicity Excitotoxicity compound->excitotoxicity Inhibition neuroprotection_outcome Neuroprotection compound->neuroprotection_outcome gaba_receptor GABA-A Receptor gaba_release->gaba_receptor cl_influx Chloride Influx gaba_receptor->cl_influx hyperpolarization Hyperpolarization cl_influx->hyperpolarization outcome Reduced Neuronal Excitability (Anticonvulsant Effect) hyperpolarization->outcome ca_influx Calcium Influx nmda_receptor->ca_influx ca_influx->excitotoxicity

Caption: Postulated signaling pathway for the compound.

Protocol: Western Blot Analysis for Apoptotic Markers

Objective: To investigate if the neuroprotective effects of the compound involve the modulation of apoptotic pathways.

  • Sample Preparation: Homogenize brain tissue (hippocampus) from the chronic epilepsy model animals in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).

Data Presentation:

Treatment GroupBcl-2/Bax RatioCleaved Caspase-3 Expression (Fold Change)
Vehicle Control
Compound (Dose 1)
Compound (Dose 2)

Conclusion

This document provides a detailed and structured approach for the preclinical evaluation of this compound. The combination of in vitro and in vivo experiments will allow for a robust assessment of its potential as an anticonvulsant and neuroprotective agent. The mechanistic studies will provide valuable insights into its mode of action, which is essential for further drug development. Researchers should adapt these protocols based on their specific experimental conditions and findings.

References

Application Notes and Protocols: 2-Cyano-N-(3-phenylpropyl)acetamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-cyano-N-(3-phenylpropyl)acetamide as a versatile intermediate for the synthesis of various heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for N-substituted cyanoacetamides and can be adapted for this specific substrate.

Introduction

This compound is a polyfunctional molecule possessing multiple reactive sites, making it an excellent precursor for the construction of diverse heterocyclic scaffolds. The presence of an active methylene group, a cyano group, and an amide functionality allows for its participation in a variety of cyclization and condensation reactions. This document outlines its application in the synthesis of two important classes of heterocycles: 2-aminothiophenes and 3-cyano-2-pyridones, which are prevalent motifs in medicinal chemistry and materials science.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of highly substituted 2-aminothiophenes. It typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][2] this compound can serve as the active methylene component in this reaction.

General Reaction Scheme:
Experimental Protocol:

A general procedure for the Gewald reaction using this compound is as follows:

  • To a stirred solution of the desired ketone (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or a solvent-free system)[3][4][5], add elemental sulfur (1.1 eq.).

  • Add a catalytic amount of a base such as morpholine, triethylamine, or L-proline.[5]

  • The reaction mixture is then heated to a temperature ranging from room temperature to reflux (typically 50-80 °C) for a period of 1 to 12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[3][6]

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.[7]

Hypothetical Quantitative Data:

The following table summarizes hypothetical yields for the synthesis of various 2-aminothiophene derivatives using this compound, based on reported yields for similar substrates.[2][3][7]

EntryKetone/Aldehyde (R1, R2)BaseSolventTemp (°C)Time (h)Yield (%)
1Acetone (CH3, CH3)MorpholineEthanol60485
2CyclohexanoneTriethylamineDMF70690
3Acetophenone (Ph, CH3)L-ProlineDMF60878
4Benzaldehyde (Ph, H)PiperidineEthanol50382

Experimental Workflow Diagram:

Gewald_Reaction_Workflow Reagents Ketone/Aldehyde This compound Sulfur Mixing Mix in Solvent Add Base Reagents->Mixing Reaction Heat (50-80°C) 1-12 hours Mixing->Reaction Workup Cool to RT Pour into Ice-Water Reaction->Workup Isolation Filter Precipitate Wash with Ethanol Workup->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Product Pure 2-Aminothiophene Derivative Purification->Product

Caption: Workflow for the Gewald Synthesis of 2-Aminothiophenes.

Synthesis of 3-Cyano-2-pyridones

Substituted 3-cyano-2-pyridones are valuable heterocyclic scaffolds found in numerous biologically active compounds.[8] These can be synthesized from this compound by reaction with 1,3-dicarbonyl compounds or their equivalents.[6][8]

General Reaction Scheme:
Experimental Protocol:

A general procedure for the synthesis of 3-cyano-2-pyridones is as follows:

  • A mixture of this compound (1.0 eq.) and a 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq.) is dissolved in a suitable solvent such as ethanol.[6][8]

  • A catalytic amount of a base, typically piperidine or potassium hydroxide, is added to the mixture.[6]

  • The reaction mixture is heated under reflux for several hours (typically 4-18 hours) and monitored by TLC.[6][9]

  • After cooling to room temperature, the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., diethyl ether or ethanol) and dried to afford the desired 3-cyano-2-pyridone.[6]

  • Further purification can be achieved by recrystallization if necessary.

Hypothetical Quantitative Data:

The following table presents hypothetical yields for the synthesis of 3-cyano-2-pyridone derivatives from this compound, based on literature values for analogous reactions.[6][8]

Entry1,3-Dicarbonyl Compound (R1, R2)BaseSolventTime (h)Yield (%)
1Acetylacetone (CH3, CH3)PiperidineEthanol688
2Ethyl Acetoacetate (CH3, OEt)KOHEthanol882
3Dibenzoylmethane (Ph, Ph)PiperidineEthanol1275

Signaling Pathway Diagram (Logical Relationship):

Pyridone_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Aromatization Cyanoacetamide This compound Knoevenagel Knoevenagel Adduct Cyanoacetamide->Knoevenagel Base Catalysis Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Knoevenagel Michael Michael Adduct Knoevenagel->Michael Intramolecular Michael Addition Cyclized Intramolecular Cyclization Michael->Cyclized Aromatization Dehydration/ Aromatization Cyclized->Aromatization Product 3-Cyano-2-pyridone Derivative Aromatization->Product

Caption: Logical Pathway for 3-Cyano-2-pyridone Synthesis.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of heterocyclic compounds. The protocols and data presented herein, derived from established chemical literature, provide a solid foundation for researchers to explore its synthetic potential in the development of novel molecules with potential applications in pharmaceuticals and materials science. The adaptability of reactions like the Gewald and Thorpe-Ziegler type cyclizations allows for the creation of diverse libraries of thiophenes, pyridones, and other heterocycles based on this readily accessible starting material.

References

Step-by-step guide for dissolving 2-cyano-N-(3-phenylpropyl)acetamide for experiments.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the dissolution of 2-cyano-N-(3-phenylpropyl)acetamide, a compound of interest in various research and drug development applications. The following protocols and data are intended to ensure accurate and reproducible experimental results.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in experiments.

PropertyValueSource
CAS Number 133550-33-1[1]
Molecular Formula C₁₂H₁₄N₂O[2][3]
Molecular Weight 202.25 g/mol [2][3]

Predicted Solubility

SolventPredicted Solubility (g/L)Predicted Molarity (mol/L)
Dimethyl Sulfoxide (DMSO) High> 0.1 M
Ethanol Moderate to High0.01 - 0.1 M
Water Low< 0.001 M

Note: These values are based on computational predictions and should be confirmed empirically.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.0225 mg.

  • Adding Solvent: Add the appropriate volume of DMSO to the vial containing the compound.

  • Dissolution: Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Sterile aqueous buffer (e.g., PBS) or cell culture medium

  • Sterile dilution tubes

  • Calibrated micropipettes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution with the aqueous buffer or medium to achieve the desired final concentration. It is crucial to add the stock solution to the aqueous medium and mix immediately to prevent precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced toxicity in cellular assays.

  • Use Immediately: It is recommended to prepare working solutions fresh for each experiment.

Diagrams

Experimental Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing solutions of this compound for experimental use.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve store Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw For In Vitro Assay dilute Serially Dilute in Aqueous Medium thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing stock and working solutions.

Logical Relationship for Solvent Selection

The choice of solvent is critical and depends on the experimental context. The following diagram outlines the decision-making process.

G start Start: Need to Dissolve Compound in_vitro In Vitro Experiment? start->in_vitro high_conc High Concentration Stock Needed? in_vitro->high_conc Yes in_vivo In Vivo Experiment? in_vitro->in_vivo No dmso Use DMSO high_conc->dmso Yes ethanol Consider Ethanol high_conc->ethanol No vehicle Formulate in a suitable vehicle (e.g., PEG, Tween) in_vivo->vehicle Yes

Caption: Decision tree for solvent selection based on experiment type.

References

Application Notes and Protocols for the In-Vivo Formulation of 2-cyano-N-(3-phenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the formulation of 2-cyano-N-(3-phenylpropyl)acetamide, a research compound with potential therapeutic applications. Due to its predicted hydrophobic nature, this compound is anticipated to have low aqueous solubility, presenting a challenge for achieving adequate bioavailability in in-vivo studies. The following protocols offer a range of strategies to enhance the solubility and systemic exposure of this compound for both oral and parenteral administration routes. The selection of an appropriate formulation strategy will depend on the specific experimental requirements, including the desired dose, route of administration, and pharmacokinetic profile.

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicImplication for Formulation
Molecular Weight 202.25 g/mol Standard for small molecule drugs.
LogP Estimated to be > 2Indicates poor aqueous solubility and high membrane permeability (likely BCS Class II).
Aqueous Solubility Predicted to be low (<0.1 mg/mL)Solubilization enhancement techniques are necessary for in-vivo studies.
pKa No ionizable groups predictedpH adjustment is unlikely to significantly improve solubility.
Physical State Likely a crystalline solid at room temperatureDissolution rate may be a limiting factor for absorption.

Formulation Strategies for Oral Administration

For oral administration, the primary goal is to enhance the dissolution and absorption of the compound from the gastrointestinal tract. Several approaches can be considered.[1][2][3]

Co-solvent Systems

Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous vehicle.

Table 1: Recommended Co-solvent Systems for Oral Formulation Screening

Vehicle CompositionRatio (v/v/v)Maximum Recommended Dose Volume (Mouse)Maximum Recommended Dose Volume (Rat)
PEG 400 / Water40 / 6010 mL/kg5 mL/kg
PEG 400 / Propylene Glycol / Water10 / 10 / 8010 mL/kg5 mL/kg
Solutol HS 15 / Ethanol / Saline10 / 10 / 8010 mL/kg5 mL/kg
Surfactant-based Formulations

Surfactants can improve solubility by forming micelles that encapsulate the hydrophobic drug molecules.[4]

Table 2: Recommended Surfactant-based Systems for Oral Formulation Screening

Vehicle CompositionConcentration (% w/v)Maximum Recommended Dose Volume (Mouse)Maximum Recommended Dose Volume (Rat)
Tween 80 in Water2 - 10%10 mL/kg5 mL/kg
Cremophor EL in Water5 - 10%10 mL/kg5 mL/kg
Suspension Formulations

If the compound cannot be fully solubilized, a uniform and stable suspension can be used for oral dosing.[5][6]

Table 3: Recommended Suspending Vehicles for Oral Formulation

Vehicle CompositionConcentration (% w/v)Key Properties
Carboxymethylcellulose sodium (CMC-Na) in Water0.5 - 1.0%Viscosity-enhancing agent, prevents settling.
Methylcellulose in Water0.5 - 1.0%Forms a stable suspension.
Tween 80 in Suspending Vehicle0.1 - 0.5%Wetting agent to aid in particle dispersion.

Formulation Strategies for Parenteral Administration

For parenteral (e.g., intravenous, intraperitoneal) administration, the formulation must be sterile and have a pH close to physiological levels. The primary challenge is to achieve complete solubilization of the compound.[7][8][9]

Co-solvent Systems for Injection

The selection of co-solvents for parenteral use is more restricted due to toxicity concerns.

Table 4: Recommended Co-solvent Systems for Parenteral Formulation Screening

Vehicle CompositionRatio (v/v/v)Maximum Recommended Dose Volume (Mouse, IV)Maximum Recommended Dose Volume (Rat, IV)
PEG 400 / Saline30 / 705 mL/kg2.5 mL/kg
Propylene Glycol / Ethanol / Saline20 / 10 / 705 mL/kg2.5 mL/kg
Dimethyl Sulfoxide (DMSO) / PEG 400 / Saline10 / 40 / 505 mL/kg2.5 mL/kg
Solubilization with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2]

Table 5: Recommended Cyclodextrin-based System for Parenteral Formulation Screening

Vehicle CompositionConcentration (% w/v)Key Properties
Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline20 - 40%Forms a soluble complex with the compound.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline20 - 40%Can offer higher solubilization capacity and lower toxicity.

Experimental Protocols

Protocol for Preparation of a Co-solvent Formulation
  • Weigh the required amount of this compound.

  • Add the organic co-solvent(s) (e.g., PEG 400, Propylene Glycol, Ethanol, DMSO) to the compound.

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Slowly add the aqueous component (water or saline) to the organic solution while continuously mixing.

  • Visually inspect the final formulation for any signs of precipitation. If the solution remains clear, it is ready for use.

Protocol for Preparation of a Suspension Formulation
  • Weigh the required amount of this compound.

  • In a separate container, prepare the suspending vehicle (e.g., 0.5% CMC-Na in water).

  • If a wetting agent is used, add a small amount of the vehicle containing the wetting agent (e.g., Tween 80) to the compound to form a paste.

  • Gradually add the remaining suspending vehicle to the paste while continuously triturating or homogenizing to achieve a uniform suspension.

  • Visually inspect the suspension for uniformity and ensure there are no large agglomerates.

Protocol for Stability Testing

It is crucial to assess the stability of the prepared formulation to ensure consistent dosing throughout the study.[10]

  • Prepare the formulation as described in the protocols above.

  • Store the formulation under the intended experimental conditions (e.g., room temperature, 4°C).

  • At specified time points (e.g., 0, 4, 8, 24 hours), visually inspect the formulation for any signs of precipitation, crystallization, or phase separation.

  • For quantitative analysis, a suitable analytical method (e.g., HPLC) should be used to determine the concentration of the active compound at each time point.

Visualization of Workflows and Pathways

Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Preparation & Optimization cluster_2 Phase 3: Stability & Pre-clinical Evaluation A Physicochemical Characterization (Predicted/Experimental) B Solubility Screening in Various Vehicles A->B C Selection of Promising Formulation Strategies B->C D Prepare Formulations (Co-solvent, Suspension, etc.) C->D E Optimize Excipient Concentrations D->E F Short-term Stability Testing E->F G In-vivo Pilot Study (PK/Efficacy) F->G H Final Formulation Selection G->H

Caption: A generalized workflow for the development of an in-vivo formulation.

Hypothetical Signaling Pathway for Anti-inflammatory Action

While the specific mechanism of action for this compound is not yet elucidated, many anti-inflammatory compounds modulate key signaling pathways such as the NF-κB pathway. The following diagram illustrates a potential, hypothetical mechanism.

G Inflammatory Stimulus Inflammatory Stimulus IKK Complex IKK Complex Inflammatory Stimulus->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces Transcription This compound This compound This compound->IKK Complex Inhibits

Caption: A hypothetical anti-inflammatory signaling pathway possibly modulated by the compound.

Conclusion

The formulation of this compound for in-vivo studies requires a systematic approach to overcome its predicted poor aqueous solubility. The protocols and strategies outlined in these application notes provide a solid foundation for developing suitable formulations for both oral and parenteral routes of administration. It is strongly recommended to perform initial screening and stability tests to identify the most appropriate formulation for the intended pre-clinical studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenoxy acetamide derivatives represent a versatile class of chemical scaffolds that have garnered significant attention in medicinal chemistry and drug discovery. The core structure, consisting of a phenoxy group linked to an acetamide moiety, allows for extensive structural modifications, leading to a wide array of pharmacological activities. These derivatives have been investigated for their potential as anticancer, anti-inflammatory, analgesic, antimicrobial, and neuroprotective agents.[1] Their biological activity is often attributed to the phenoxy moiety's ability to engage in various molecular interactions, including hydrogen bonding and π-π stacking, which can enhance target binding and selectivity.[2] This document provides a detailed overview of the key pharmacological applications of phenoxy acetamide derivatives, complete with quantitative data, experimental protocols, and pathway diagrams to guide researchers in this field.

Anticancer Applications

Phenoxy acetamide derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.[3] Mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression like PARP-1 and histone methyltransferases.[2][4][5]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative phenoxy acetamide derivatives against different human cancer cell lines.

Compound IDTarget Cell LineIC50 Value (µM)Reference
Compound I HepG2 (Liver Cancer)1.43[2][4]
MCF-7 (Breast Cancer)7.43[2]
THLE-2 (Normal Liver)36.27[2]
Compound II HepG2 (Liver Cancer)6.52[2][4]
Compound 3c MCF-7 (Breast Cancer)Activity Reported[6]
SK-N-SH (Neuroblastoma)Activity Reported[6]
Compound 8f MCF-7, A549, EAC, DLA~13 (Average)[7]
5-Fluorouracil (Ref.) HepG2 (Liver Cancer)5.32[2][4]

Note: "Activity Reported" indicates that the source confirmed anticancer activity but did not provide a specific IC50 value in the abstract.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).[2]

Methodology:

  • Cell Culture: Culture human cancer cells (e.g., HepG2, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5x10³ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the phenoxy acetamide derivatives in the culture medium. Replace the old medium with 200 µL of the medium containing the test compounds at various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • MTT Addition: After incubation, add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol assesses the ability of a lead compound to suppress tumor growth in a living organism.[2][4]

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., nude mice or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ HepG2 cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly assign the mice to different treatment groups (e.g., vehicle control, test compound, positive control like 5-FU).

  • Treatment Administration: Administer the test compound and controls via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule (e.g., daily for 14 days).

  • Monitoring: Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tissues can be collected for histopathological and biochemical analysis.[2]

  • Data Analysis: Compare the tumor growth rates, final tumor weights, and any changes in body weight between the treatment and control groups to evaluate efficacy and toxicity.

Visualizations

anticancer_workflow cluster_0 Pre-clinical Screening Workflow synthesis Synthesis of Phenoxy Acetamide Derivatives invitro In Vitro Cytotoxicity Screening (MTT Assay) synthesis->invitro Test Compounds ic50 Determine IC50 Values Identify Lead Compounds invitro->ic50 Dose-Response Data invivo In Vivo Efficacy (Xenograft Model) ic50->invivo Select Potent Leads analysis Tumor Growth Inhibition & Toxicity Analysis invivo->analysis Tumor/Tissue Data

Workflow for anticancer drug screening.

apoptosis_pathway cluster_1 Apoptosis Induction by Compound I compound Compound I (Phenoxy Acetamide Derivative) parp PARP-1 Inhibition compound->parp intrinsic Intrinsic Pathway (Dominant) compound->intrinsic extrinsic Extrinsic Pathway compound->extrinsic pro_apoptotic Upregulation of Pro-Apoptotic Genes (e.g., Bax, Caspases) intrinsic->pro_apoptotic anti_apoptotic Downregulation of Anti-Apoptotic Genes (e.g., Bcl-2) intrinsic->anti_apoptotic extrinsic->pro_apoptotic apoptosis Apoptosis in HepG2 Cells pro_apoptotic->apoptosis anti_apoptotic->apoptosis

Apoptotic signaling induced by Compound I.[2][4]

Anti-inflammatory and Analgesic Applications

Certain phenoxy acetamide derivatives have demonstrated potent anti-inflammatory and analgesic properties.[6] Their mechanism often involves the inhibition of prostaglandin synthesis, a key pathway in inflammation.[8] These compounds are typically evaluated in animal models of acute and chronic inflammation.

Data Presentation: Anti-inflammatory and Analgesic Activity
Compound IDPharmacological ActivityModel / TestKey FindingReference
Compound 3c Anti-inflammatory, AnalgesicCarrageenan-induced edema, etc.Halogen and nitro groups enhance activity.[6]
ZR-32 Anti-inflammatoryAcute & Chronic ModelsInhibited edema and granuloma formation.[8]
AnalgesicElectric current, "Hot plate" testDemonstrated strong analgesic activity.[8]
ZR-29, ZR-35 Anti-inflammatoryAcute ModelInhibited edema at 30-200 mg/kg.[8]
Experimental Protocol

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the efficacy of acute anti-inflammatory agents.

Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200g).

  • Grouping and Fasting: Fast the animals overnight with free access to water. Divide them into control and treatment groups.

  • Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at desired doses. Administer a standard drug (e.g., Indomethacin) to a positive control group and the vehicle to the negative control group.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. Determine the percentage inhibition of edema by the test compound compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] × 100 (where V_c is the average paw volume increase in the control group and V_t is the average increase in the treated group).

Visualization

anti_inflammatory_pathway cluster_2 Mechanism of Anti-inflammatory Action membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa Phospholipase A2 cox Prostaglandin Synthetase (COX Enzymes) aa->cox pgs Prostaglandins (PGs) cox->pgs inflammation Inflammation (Pain, Edema, Fever) pgs->inflammation compound Phenoxy Acetamide Derivatives (e.g., ZR-32) compound->cox Inhibition

Inhibition of prostaglandin synthesis.[8]

Antimicrobial and Antitubercular Applications

The phenoxy acetamide scaffold has been explored for developing novel antimicrobial agents.[9][10] Derivatives have shown activity against Gram-positive and Gram-negative bacteria, fungi, and notably, Mycobacterium tuberculosis, including drug-resistant strains.[10][11]

Data Presentation: Antimicrobial Activity
Compound IDTarget OrganismMIC Value (µg/mL)Reference
Compound 5e Gram-positive bacteria25[10]
Klebsiella pneumoniae25[10]
Compound 5k Candida albicansMost active of series[10]
Compound 3m M. tuberculosis H37Rv4[11]
Rifampin-resistant M. tuberculosis 2614[11]
Other Series 3 M. tuberculosis H37Rv4 - 64[11]
Experimental Protocol

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for testing the susceptibility of microorganisms to antimicrobial agents.[11]

Methodology:

  • Preparation of Inoculum: Grow the microbial strain (e.g., M. tuberculosis H37Rv or Staphylococcus aureus) in an appropriate broth medium to a specified turbidity, corresponding to a standard cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

  • Incubation: Seal the plates and incubate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, or several days for M. tuberculosis).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a growth indicator dye (e.g., Alamar Blue).

  • Safety Profile (Optional): To assess selectivity, the compound's cytotoxicity can be tested against a normal mammalian cell line (e.g., Vero cells) using the MTT assay (Protocol 1).[11]

Visualization

mic_workflow cluster_3 Workflow for MIC Determination prepare_comp Prepare Serial Dilutions of Compound in Plate inoculate Inoculate Wells with Microbe prepare_comp->inoculate prepare_ino Standardize Microbial Inoculum prepare_ino->inoculate incubate Incubate Under Optimal Conditions inoculate->incubate read Assess for Visible Growth (Determine MIC) incubate->read

Workflow for antimicrobial susceptibility testing.

Neuropharmacological Applications

Phenoxy acetamide derivatives have also been identified as potent modulators of central nervous system targets, showing potential as antidepressants and antiepileptics.

Monoamine Oxidase (MAO) Inhibition

MAOs are important targets for antidepressant drugs. Certain phenoxy acetamide analogues have been identified as potent and selective inhibitors of MAO-A or MAO-B.[12][13]

Data Presentation: MAO Inhibitory Activity

Compound IDTargetIC50 (µM)Selectivity Index (SI)Reference
Compound 12 MAO-APotent245[12][13]
Compound 21 MAO-A0.018-[12][13]
MAO-B0.07-[12][13]

Protocol 5: MAO Inhibitory Assay

  • Enzyme Source: Use recombinant human MAO-A/MAO-B enzymes or lysates from cells expressing these enzymes (e.g., HepG2 cells).[12]

  • Assay Procedure: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound.

  • Substrate Addition: Initiate the reaction by adding a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and an appropriate detection reagent.

  • Detection: Measure the product formation over time using a fluorescence or absorbance plate reader.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value for each compound against both MAO-A and MAO-B.

Antiepileptic and Anticonvulsant Activity

Recent studies have highlighted phenoxyacetic acid derivatives as multifunctional antiepileptic candidates, demonstrating neuroprotective effects beyond seizure suppression.[14][15][16]

Data Presentation: Anticonvulsant Activity

Compound IDModelDoseKey FindingReference
Compound 7b PTZ-induced seizure-100% seizure protection, zero mortality.[14][15][16]
Pilocarpine-induced epilepsy-Delayed seizure onset by 188.6%.[15]

Protocol 6: Pentylenetetrazol (PTZ)-Induced Seizure Model

  • Animals: Use mice (e.g., Swiss albino).

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.).

  • PTZ Challenge: After a set time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 80 mg/kg, s.c.).

  • Observation: Observe the animals for the onset of seizures (e.g., myoclonic jerks, generalized clonic seizures) and mortality for at least 30 minutes.

  • Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures and death in each group.[16]

Visualization

neuroprotective_mech cluster_4 Multifunctional Antiepileptic Mechanism of Compound 7b compound Compound 7b ros Reduced Oxidative Stress (↓ MDA, ↓ NO) compound->ros inflammation Suppressed Neuroinflammation (↓ TNF-α, ↓ IL-6) compound->inflammation glutamate Attenuated Glutamate Excitotoxicity compound->glutamate neuroprotection Neuroprotection & Anticonvulsant Effect ros->neuroprotection inflammation->neuroprotection glutamate->neuroprotection

References

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the coupling of cyanoacetic acid with 3-phenylpropylamine. This reaction is typically facilitated by a coupling agent, most commonly a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).

Q2: What is the role of EDC and HOBt in this synthesis?

A2: EDC is a carbodiimide that activates the carboxylic acid group of cyanoacetic acid, making it susceptible to nucleophilic attack by the amine group of 3-phenylpropylamine. HOBt is an additive that reacts with the activated acid to form an active ester intermediate. This intermediate is less prone to side reactions and racemization, and it reacts efficiently with the amine to form the desired amide, often leading to higher yields and purer products.

Q3: What are the main byproducts in this reaction?

A3: The primary byproduct from EDC is a water-soluble urea derivative (1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU), which can typically be removed with an aqueous workup. A common side reaction is the rearrangement of the O-acylisourea intermediate to form an inactive N-acylurea, which can be difficult to separate from the final product.

Q4: Why is my reaction yield consistently low?

A4: Low yields can stem from several factors, including incomplete activation of the carboxylic acid, side reactions, decomposition of starting materials or products, and suboptimal reaction conditions (e.g., temperature, solvent, pH). The presence of moisture can also significantly reduce the efficiency of the coupling reaction.

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. By spotting the starting materials (cyanoacetic acid and 3-phenylpropylamine) and the reaction mixture on a TLC plate, you can observe the consumption of the starting materials and the formation of the product. Staining with ninhydrin can be useful for visualizing the amine.

Troubleshooting Guide for Low Yield

Problem 1: Reaction fails to proceed or shows low conversion of starting materials.
Possible Cause Suggested Solution
Inactive Coupling Reagents EDC and HOBt can be sensitive to moisture. Use fresh, high-quality reagents and store them in a desiccator. Consider purchasing a new batch if activity is suspect.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[1]
Incorrect Order of Reagent Addition The generally recommended order is to dissolve the carboxylic acid (cyanoacetic acid) and HOBt in an appropriate solvent, add the EDC, and stir for a few minutes to allow for the formation of the active ester before adding the amine (3-phenylpropylamine).
Suboptimal pH The presence of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often beneficial. The amine should be in its free base form to be nucleophilic. If the amine starting material is a hydrochloride salt, an equivalent of base is required to neutralize it.
Low Reaction Temperature While some coupling reactions are performed at 0°C to room temperature, sluggish reactions may benefit from a moderate increase in temperature. However, be cautious as higher temperatures can also promote side reactions.
Problem 2: TLC shows the formation of multiple unidentified spots (messy reaction).
Possible Cause Suggested Solution
Formation of N-acylurea Side Product This is a common side reaction in carbodiimide couplings. The use of HOBt is known to suppress this pathway. Ensure an adequate amount of HOBt is used (typically 1-1.2 equivalents).
Decomposition of Reagents or Product If the reaction is run at an elevated temperature for an extended period, thermal degradation may occur.[2] Monitor the reaction by TLC and stop it once the starting material is consumed.
Reaction with Solvent Certain solvents can be reactive. Dichloromethane (DCM), acetonitrile (ACN), and dimethylformamide (DMF) are commonly used and generally inert under these conditions.
Excess of Base While a base is often necessary, a large excess can sometimes lead to side reactions. Use a moderate excess (e.g., 2-3 equivalents) of a hindered base like DIPEA.
Problem 3: Difficulty in purifying the product.
Possible Cause Suggested Solution
Contamination with Urea Byproduct If using EDC, the resulting urea is water-soluble and should be removed during the aqueous workup. Perform several washes with dilute acid (e.g., 0.1 M HCl) and saturated sodium bicarbonate solution.
Contamination with N-acylurea This byproduct can have similar polarity to the desired amide, making chromatographic separation challenging. Optimizing the reaction conditions to prevent its formation is the best approach. If it does form, careful column chromatography with a shallow solvent gradient may be required.
Residual HOBt or DIPEA Both can be removed with aqueous washes. HOBt can be removed with a bicarbonate wash, and DIPEA can be removed with a dilute acid wash.[2]

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative procedure based on standard EDC/HOBt coupling methods. Optimization may be required.

Materials:

  • Cyanoacetic acid

  • 3-Phenylpropylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add cyanoacetic acid (1.0 eq) and HOBt (1.1 eq).

  • Dissolve the solids in anhydrous DCM or DMF (approximately 0.1-0.2 M concentration relative to the acid).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C.

  • In a separate flask, dissolve 3-phenylpropylamine (1.05 eq) in a small amount of the reaction solvent.

  • Add DIPEA (2.0 eq) to the amine solution.

  • Slowly add the amine/DIPEA solution to the activated acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Reagent Stoichiometry and Function
ReagentTypical Molar EquivalentsFunction
Cyanoacetic Acid1.0Carboxylic acid source
3-Phenylpropylamine1.0 - 1.2Amine source
EDC·HCl1.1 - 1.5Coupling agent
HOBt1.0 - 1.2Activating/racemization suppressing agent
DIPEA / NMM2.0 - 3.0Non-nucleophilic base
Table 2: Influence of Reaction Parameters on Yield
ParameterConditionExpected Impact on YieldRationale
Solvent Aprotic (DCM, DMF, ACN)Generally highProvides a suitable reaction medium without interfering with the coupling reagents.
Protic (e.g., alcohols)LowCan react with the activated acid intermediate, leading to undesired byproducts.
Temperature 0 °C to Room TemperatureModerate to HighBalances reaction rate with the minimization of side reactions and decomposition.
Elevated (> 50 °C)Variable; Potentially LowerMay increase reaction rate but can also promote the formation of N-acylurea and other degradation products.
Additive With HOBtHigherSuppresses N-acylurea formation and reduces racemization, leading to a cleaner reaction and higher yield of the desired product.
Without HOBtLowerIncreased likelihood of N-acylurea formation and other side reactions.
Water Content Anhydrous conditionsHigherWater can hydrolyze the activated acid intermediate and deactivate the coupling agent.[1]
Presence of moistureLowerLeads to reduced efficiency of the coupling reaction and lower yields.

Visualizations

Reaction_Pathway cluster_reagents Reagents Cyanoacetic_Acid Cyanoacetic Acid O_Acylisourea O-Acylisourea Intermediate Cyanoacetic_Acid->O_Acylisourea + EDC Phenylpropylamine 3-Phenylpropylamine Product This compound Phenylpropylamine->Product EDC EDC EDC->O_Acylisourea Urea EDU Byproduct HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt O_Acylisourea->Product + 3-Phenylpropylamine (Direct Pathway) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt_Ester->Product + 3-Phenylpropylamine HOBt HOBt HOBt->HOBt_Ester

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_tlc Analyze TLC Plate start->check_tlc no_product No Product Formation or Low Conversion check_tlc->no_product Mostly Starting Material messy_reaction Multiple Unidentified Spots check_tlc->messy_reaction Complex Mixture check_reagents Check Reagent Quality and Anhydrous Conditions no_product->check_reagents check_side_reactions Suspect Side Reactions or Decomposition messy_reaction->check_side_reactions reagents_ok Reagents & Conditions OK check_reagents->reagents_ok Yes reagents_bad Reagents or Conditions are Suspect check_reagents->reagents_bad No optimize_conditions Optimize Reaction Conditions (Temp, Base, Order of Addition) reagents_ok->optimize_conditions replace_reagents Use Fresh Reagents & Ensure Anhydrous Setup reagents_bad->replace_reagents side_reactions_likely Side Reactions Likely check_side_reactions->side_reactions_likely Yes optimize_for_purity Optimize for Purity (Lower Temp, Check Stoichiometry) side_reactions_likely->optimize_for_purity

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Purification of 2-cyano-N-(3-phenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 2-cyano-N-(3-phenylpropyl)acetamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My synthesized this compound has a low purity after the initial work-up. What are the common impurities and how can I remove them?

A1: Low purity can result from unreacted starting materials, side products, or residual solvents. Common impurities may include:

  • Unreacted 3-phenylpropylamine: A basic starting material.

  • Unreacted ethyl cyanoacetate (or other cyanoacetic acid derivative): An acidic or neutral starting material.

  • Byproducts: Potentially from self-condensation of the starting materials or side reactions involving the cyano group.

Troubleshooting Steps:

  • Acid-Base Extraction: An initial wash with a dilute acid (e.g., 1M HCl) can remove unreacted basic starting materials like 3-phenylpropylamine. A subsequent wash with a dilute base (e.g., 5% NaHCO₃ solution) can remove unreacted acidic starting materials like cyanoacetic acid.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities.

  • Column Chromatography: For complex impurity profiles or when recrystallization is ineffective, column chromatography offers a higher degree of separation.

Q2: I have an oily product instead of the expected solid this compound. What could be the cause and how do I solidify it?

A2: An oily product often indicates the presence of significant impurities that depress the melting point or residual solvent.

Potential Causes and Solutions:

  • Residual Solvent: Ensure the product is thoroughly dried under vacuum. If necessary, dissolve the oil in a volatile solvent (e.g., dichloromethane or ethyl acetate), dry the solution with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and re-evaporate the solvent.

  • High Impurity Content: The oil may be a mixture of your product and impurities. Attempt purification via column chromatography to isolate the desired compound.

  • Inducing Crystallization: If the product is pure but slow to crystallize, try the following:

    • Scratching: Scratch the inside of the flask at the liquid-air interface with a glass rod.

    • Seeding: Introduce a small crystal of pure this compound to the oil.

    • Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, e.g., hexanes) and stir vigorously.

Q3: My final product is colored (e.g., yellow or brown). How can I decolorize it?

A3: Color is often due to high molecular weight, conjugated byproducts.

Decolorization Methods:

  • Activated Carbon: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal). Heat the mixture for a few minutes, then perform a hot filtration to remove the carbon. The desired compound should crystallize from the clear filtrate upon cooling.

  • Recrystallization: Sometimes, simply recrystallizing the product from a suitable solvent system can leave colored impurities behind in the mother liquor.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Notes
Ethanol/WaterVariesDissolve in hot ethanol, then add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool.
Ethyl Acetate/HexanesVariesDissolve in a minimum of hot ethyl acetate, then add hexanes until persistent cloudiness is observed. Reheat to clarify and then cool.
Isopropanol-A single solvent system that can be effective.
Toluene-Another potential single solvent for recrystallization.
Protocol 2: Flash Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent) Selection: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by Thin Layer Chromatography (TLC).

  • Column Packing: Pack the column with a slurry of silica gel in the non-polar component of the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the mobile phase through the column, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Table 2: Suggested Mobile Phases for Column Chromatography

Mobile Phase SystemRatio (v/v)Notes
Hexanes/Ethyl Acetate4:1 to 1:1A common starting point. Adjust the polarity based on the Rf value of the product on TLC.
Dichloromethane/Methanol99:1 to 95:5Useful for more polar compounds or for faster elution.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Start Crude this compound Extraction Acid-Base Extraction Start->Extraction Recrystallization Recrystallization Extraction->Recrystallization If solid with minor impurities ColumnChrom Column Chromatography Extraction->ColumnChrom If oily or complex mixture Analysis Purity Analysis (e.g., NMR, LC-MS) Recrystallization->Analysis ColumnChrom->Analysis PureProduct Pure Product Analysis->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingDecisionTree cluster_problem Problem Identification cluster_assessment Initial Assessment cluster_solutions Purification Path cluster_outcome Outcome Problem Low Purity of Product Assessment What is the physical state? Problem->Assessment Solid Solid Assessment->Solid Solid Oily Oily/Liquid Assessment->Oily Oily Recrystallize Attempt Recrystallization Solid->Recrystallize CheckSolvent Check for Residual Solvent Oily->CheckSolvent PureSolid Pure Solid Product Recrystallize->PureSolid Column Perform Column Chromatography Column->PureSolid CheckSolvent->Column

Common side reactions in 2-cyano-N-(3-phenylpropyl)acetamide synthesis and how to avoid them.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-cyano-N-(3-phenylpropyl)acetamide

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and direct method for synthesizing this compound is the condensation of an alkyl cyanoacetate (such as ethyl cyanoacetate) with 3-phenylpropylamine.[1][2] The reaction involves the nucleophilic attack of the amine on the ester carbonyl group, followed by the elimination of an alcohol (e.g., ethanol).

Q2: What are the recommended starting materials and solvents?

  • Reactants: 3-phenylpropylamine and ethyl cyanoacetate are the standard starting materials.[3]

  • Solvents: The reaction can be run without a solvent (neat) or by using a high-boiling point solvent like dimethylformamide (DMF) or toluene.[3] The choice of solvent can influence reaction time and temperature.

Q3: What are typical reaction conditions?

The reaction is often carried out by heating the mixture, typically under reflux, for several hours to drive the condensation to completion.[3] Reaction progress can be monitored using Thin Layer Chromatography (TLC).

Q4: My product yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.

  • Side Reactions: The formation of byproducts consumes the starting materials and reduces the yield of the desired product.

  • Loss during Workup: Significant product loss can occur during extraction and purification steps. Ensure proper phase separation and minimize transfers.

  • Purity of Reagents: Using impure starting materials can introduce side reactions that lower the yield.

Q5: How can I avoid the hydrolysis of the nitrile group to a carboxylic acid?

Hydrolysis of the nitrile group is a common side reaction, especially under harsh acidic or basic conditions.[4][5] To prevent this:

  • Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents if applicable.

  • Avoid Strong Acids and Bases: If a catalyst is needed, opt for milder conditions.

  • Control Temperature: High temperatures in the presence of water can promote hydrolysis.

Q6: What leads to the formation of 3-phenylpropanoic acid as an impurity?

The presence of 3-phenylpropanoic acid or a related carboxylic acid impurity is likely due to the hydrolysis of the amide bond in the final product.[4] This is more likely to occur if the reaction mixture is exposed to strong aqueous acids or bases during the workup procedure, particularly at elevated temperatures.

Q7: How should I purify the final product?

The most common method for purifying this compound is recrystallization.[6] A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution. An oily residue, likely unreacted ethyl cyanoacetate, can sometimes be removed by thorough washing of the crude product.[6]

Troubleshooting Guide

This table provides a summary of common issues, their probable causes, and recommended solutions.

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Low Product Yield Incomplete reaction; Competing side reactions; Product loss during workup and purification.Increase reaction time or temperature; Use milder reaction conditions to minimize byproduct formation; Optimize extraction and recrystallization techniques.
Presence of Carboxylic Acid Impurity Hydrolysis of the nitrile or amide functional groups.[4][5]Maintain anhydrous conditions; Avoid the use of strong acids or bases, especially during workup; Keep temperatures during workup moderate.
Formation of an Oily Product Instead of a Solid Presence of unreacted ethyl cyanoacetate or other low-melting impurities.[6]Ensure the reaction goes to completion; Wash the crude product with a solvent in which the desired product is insoluble but the oily impurity is soluble (e.g., cold hexane); Purify via column chromatography.
Unexpected Colored Byproducts Potential Knoevenagel condensation if aldehyde impurities are present in the starting materials.[7]Use highly pure, freshly distilled or purchased starting materials.
Difficulty in Initiating Crystallization The solution is supersaturated, or impurities are inhibiting crystal formation.Scratch the inside of the flask with a glass rod at the liquid-air interface; Add a seed crystal of the pure product; Cool the solution slowly.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.

Materials and Reagents:

  • 3-phenylpropylamine

  • Ethyl cyanoacetate

  • Ethanol (for recrystallization)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 3-phenylpropylamine and ethyl cyanoacetate.

  • Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • After the reaction is complete (as indicated by the consumption of the starting amine), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into cold water with stirring. The crude product should precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it with cold water to remove any water-soluble impurities.

  • Dry the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the pure crystals by filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Amine 3-Phenylpropylamine Mix Mix Reactants Amine->Mix Ester Ethyl Cyanoacetate Ester->Mix Reflux Heat under Reflux (4-6 hours) Mix->Reflux Cool Cool to Room Temp Reflux->Cool Precipitate Precipitate in Water Cool->Precipitate Filter Filter & Wash Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Dry Dry Final Product Recrystallize->Dry Product Pure 2-cyano-N- (3-phenylpropyl)acetamide Dry->Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct LowYield->ImpureProduct No CheckTimeTemp Increase reaction time/temp LowYield->CheckTimeTemp Yes IdentifyImpurity Identify impurity type ImpureProduct->IdentifyImpurity Yes CheckPurity Check reagent purity CheckTimeTemp->CheckPurity OptimizeWorkup Optimize workup/purification CheckPurity->OptimizeWorkup CarboxylicAcid Carboxylic Acid? IdentifyImpurity->CarboxylicAcid OilyResidue Oily Residue? IdentifyImpurity->OilyResidue CarboxylicAcid->OilyResidue No UseAnhydrous Use anhydrous conditions Avoid strong acid/base CarboxylicAcid->UseAnhydrous Yes ImprovePurification Improve purification (Column chromatography or better recrystallization) OilyResidue->ImprovePurification Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Optimizing reaction conditions for the synthesis of cyanoacetamide derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cyanoacetamide derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of cyanoacetamide derivatives, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure proper mixing/stirring. - For Gewald reactions, adding more base (e.g., triethylamine) can be critical for the cyclization step.[1]
Sub-optimal solvent.- Experiment with different solvents. For instance, ethanol is commonly used in Gewald reactions.[1]
Poor quality of starting materials.- Use freshly distilled or purified reagents. - Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
Side reactions consuming reactants.- Adjust the stoichiometry of reactants. - In the Gewald reaction, using ketone starting materials can result in significantly lower yields compared to aldehydes.[1]
Formation of Multiple Products/Impurities Reaction temperature is too high.- Lower the reaction temperature to improve selectivity.
Incorrect stoichiometry.- Carefully control the molar ratios of the reactants. For the Gewald reaction, a 1:1:1:1 ratio of cyanoacetamide, sulfur, aldehyde/ketone, and triethylamine is generally effective.[1]
Presence of moisture or air for sensitive reactions.- While many cyanoacetamide syntheses are robust, some derivatives may require an inert atmosphere (e.g., nitrogen or argon).[1]
Difficulty in Product Isolation and Purification Product is highly soluble in the reaction solvent.- For reactions in ethanol, precipitation of the product can often be induced by adding water and cooling the mixture to 0°C.[1] - For the synthesis of cyanoacetamide from ethyl cyanoacetate and ammonia, rapid filtration of the cold mother liquor is crucial due to the product's solubility.[2]
Product is an oil or difficult to crystallize.- Attempt purification by column chromatography. - Try different crystallization solvents or solvent mixtures.
Presence of colored impurities.- Treat the crude product with decolorizing charcoal during recrystallization.[2]
Reaction Fails to Initiate Inactive catalyst or base.- Use a fresh batch of catalyst or base. - Ensure the base is not neutralized by acidic impurities in the starting materials.
Low reactivity of starting materials.- Consider using more reactive derivatives of the starting materials. For example, in the Gewald reaction, aldehydes generally show better reactivity than ketones.[1]

Frequently Asked Questions (FAQs)

A list of common questions and answers regarding the synthesis of cyanoacetamide derivatives.

Q1: What are the most common methods for synthesizing cyanoacetamide derivatives?

A1: Common methods include:

  • Amidation of Cyanoacetic Esters: Reacting an alkyl cyanoacetate (e.g., ethyl cyanoacetate) with an amine is a versatile and straightforward method.[3] This can often be done without a solvent.[1]

  • Gewald Three-Component Reaction: This reaction combines a cyanoacetamide, an aldehyde or ketone, and elemental sulfur to produce highly substituted 2-aminothiophenes.[1]

  • Knoevenagel Condensation: Condensing N-substituted cyanoacetamides with aromatic aldehydes in the presence of a base like trimethylamine yields arylidene derivatives.[4]

Q2: How can I improve the yield of my Gewald reaction?

A2: To improve the yield of a Gewald reaction, consider the following:

  • Reactant Choice: Aldehydes generally give better yields than ketones.[1]

  • Base Concentration: For certain starting materials, like phenolic cyanoacetamides, increasing the amount of base (e.g., from one to three equivalents of triethylamine) can be necessary to drive the reaction to completion.[1]

  • Work-up Procedure: Precipitating the product by pouring the reaction mixture into water and cooling is an effective work-up method that can significantly improve isolated yields.[1]

Q3: What is a reliable method for preparing the precursor cyanoacetamide itself?

A3: A well-established method is the reaction of ethyl cyanoacetate with concentrated aqueous ammonia.[2] The reaction mixture is shaken, then cooled in an ice-salt bath to crystallize the product. The product can be further purified by recrystallization from hot alcohol.[2] Another approach involves reacting methyl cyanoacetate with liquid ammonia at low temperatures (-10 to -5 °C).[5]

Q4: Are there any safety precautions I should be aware of?

A4: Yes, always conduct a thorough risk assessment before starting any reaction. Cyanoacetamide and its precursors can be hazardous. For example, when using liquid ammonia, ensure proper ventilation and personal protective equipment. Always handle reagents in a fume hood and dispose of chemical waste according to your institution's regulations.

Q5: My product is a yellowish crystalline solid. How can I obtain a colorless product?

A5: A yellowish color often indicates the presence of impurities. Recrystallization from a suitable solvent, such as hot ethanol, can remove these impurities.[2] The use of decolorizing charcoal during recrystallization can also be effective in removing colored byproducts.[2]

Experimental Protocols

Protocol 1: Synthesis of Cyanoacetamide from Ethyl Cyanoacetate and Aqueous Ammonia

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Ethyl cyanoacetate (3.5 moles)

  • Concentrated aqueous ammonia (sp. gr. 0.90) (4.5 moles)

  • Ice-salt mixture

  • 95% Ethanol

Procedure:

  • Pour 400 g (3.5 moles) of ethyl cyanoacetate into 300 cc (4.5 moles) of concentrated aqueous ammonia in a 1-L wide-mouthed Erlenmeyer flask.

  • Shake the mixture. It will warm up slightly and become clear in about three minutes.

  • Allow the flask to stand in an ice-salt mixture for one hour to facilitate crystallization.

  • Filter the product by suction, ensuring the mother liquor remains cold to minimize product loss due to solubility.[2]

  • Wash the solid with two 50-cc portions of ice-cold 95% ethanol.

  • Dry the product in the air. The yield of slightly yellowish, crystalline amide is typically 205–225 g.

  • For further purification, dissolve 200 g of the crude amide in 350 cc of hot 95% ethanol, then cool to recrystallize. This yields a snow-white product with minimal loss.[2]

  • To recover more product, evaporate the original mother liquor to dryness under reduced pressure. Dissolve the residue in hot ethanol, treat with decolorizing charcoal, filter while hot, and cool in ice to obtain a second crop of crystals.[2]

  • The total yield of pure cyanoacetamide is typically 255–261 g (86–88% of the theoretical amount).[2]

Protocol 2: General Procedure for the Gewald Three-Component Reaction

This protocol is a generalized method based on a study of Gewald reactions.[1]

Materials:

  • Substituted cyanoacetamide (1 equivalent)

  • Aldehyde or ketone (1 equivalent)

  • Elemental sulfur (1 equivalent)

  • Triethylamine (1 equivalent, may need adjustment)

  • Ethanol

Procedure:

  • In a suitable reaction vessel, combine the cyanoacetamide (1 eq.), the aldehyde or ketone (1 eq.), elemental sulfur (1 eq.), and triethylamine (1 eq.).

  • Add ethanol as the solvent.

  • Heat the reaction mixture, for example, at 70°C, for several hours.

  • Monitor the reaction progress by TLC or HPLC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and cool to 0°C to induce precipitation of the product.

  • Collect the precipitate by filtration and wash with water.

  • Dry the product. This method often yields products with purity greater than 95%.[1]

Data Presentation

Table 1: Comparison of Yields in Gewald Reaction with Different Carbonyl Compounds

Carbonyl CompoundCyanoacetamide DerivativeYield (%)Reference
Aldehydes (various)Various70-90[1]
CyclohexanoneB1, B6, B11< 20[1]
AcetophenoneC10,3< 10[1]
Acetone, 2-butanone, (R)-camphor, etc.Not specified0[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Cyanoacetamide cluster_derivatization Gewald Reaction for Derivative Synthesis start Start: Ethyl Cyanoacetate + Ammonia reaction Reaction & Cooling start->reaction filtration Filtration reaction->filtration crude_product Crude Cyanoacetamide filtration->crude_product reactants Cyanoacetamide + Aldehyde/Ketone + Sulfur crude_product->reactants Use as starting material mixing Mixing in Ethanol with Triethylamine reactants->mixing heating Heating (e.g., 70°C) mixing->heating workup Work-up: Precipitation in Water heating->workup final_product Purified 2-Aminothiophene Derivative workup->final_product

Caption: A typical experimental workflow for the synthesis of cyanoacetamide and its subsequent use in a Gewald reaction to produce 2-aminothiophene derivatives.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction wrong_conditions Sub-optimal Conditions? start->wrong_conditions bad_reagents Poor Reagent Quality? start->bad_reagents increase_time_temp Increase Time/Temp incomplete_reaction->increase_time_temp If yes adjust_base Adjust Base Conc. incomplete_reaction->adjust_base If yes (Gewald) change_solvent Change Solvent wrong_conditions->change_solvent If yes purify_reagents Purify Reagents bad_reagents->purify_reagents If yes

Caption: A logical diagram illustrating the troubleshooting process for low product yield in cyanoacetamide derivative synthesis.

References

Addressing solubility issues of 2-cyano-N-(3-phenylpropyl)acetamide in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the aqueous solubility of 2-cyano-N-(3-phenylpropyl)acetamide (CPHA).

Troubleshooting Guide: Common Solubility Issues

This guide addresses specific problems you may encounter during experiments involving CPHA.

Q1: I dissolved CPHA in an organic solvent (like DMSO) for my stock solution, but it precipitated immediately when I diluted it into my aqueous assay buffer. What should I do?

A1: This is a common issue for hydrophobic compounds, as the compound crashes out when the solvent polarity dramatically increases.[1] Here is a step-by-step troubleshooting workflow:

  • Decrease Final Concentration: The most straightforward first step is to try a lower final concentration of CPHA in your assay.

  • Increase Co-solvent in Final Solution: While high concentrations of organic solvents can affect biological assays, sometimes a small percentage (e.g., 1-5% DMSO) in the final aqueous solution is tolerable and can keep the compound dissolved.[1] Always run a solvent tolerance control for your experiment.

  • Use a Different Co-solvent: Some compounds are more soluble in other water-miscible organic solvents like ethanol, methanol, or dimethylformamide (DMF).[2][3] Test the solubility of CPHA in these solvents and check their compatibility with your assay.

  • Employ Solubilizing Excipients: Consider pre-formulating CPHA with excipients. Cyclodextrins can encapsulate the hydrophobic phenylpropyl group, increasing aqueous solubility. Surfactants like Tween-80 or Pluronic F68 can form micelles that solubilize the compound.[2][4]

  • Adjust pH: The amide group in CPHA can undergo hydrolysis at extreme pH, but slight pH adjustments within a stable range might improve solubility.[3][5] See the pH-dependent solubility data in the FAQ section.

Fig. 1: Troubleshooting workflow for CPHA precipitation.

Q2: My solution of CPHA appears cloudy or forms a suspension, even at low concentrations. How can I achieve a clear solution?

A2: Cloudiness indicates that the compound has not fully dissolved and may exist as a fine precipitate or nanosuspension.[4][6]

  • Particle Size Reduction: If you are working with solid CPHA, ensure it is a fine powder. Reducing particle size increases the surface area available for dissolution.[4][7]

  • Apply Energy: Gentle heating or sonication can provide the energy needed to overcome the crystal lattice energy and promote dissolution.[8] However, be cautious, as this can sometimes lead to the formation of a supersaturated solution that may precipitate upon cooling.

  • Check for Impurities: The presence of insoluble impurities can act as nucleation sites, preventing full dissolution.[8] Ensure the purity of your CPHA lot.

  • Use a Formulation Approach: As mentioned in Q1, using co-solvents, cyclodextrins, or surfactants is a primary strategy to enhance the solubility of poorly soluble drugs.[9]

Q3: I am seeing inconsistent results in my biological assays, which I suspect are due to poor solubility. How can I confirm this?

A3: Inconsistent results are a classic sign of solubility problems. The actual concentration of the dissolved compound may be lower than intended and can vary between experiments.

  • Measure Kinetic Solubility: Perform a kinetic solubility assay. This involves preparing a high-concentration stock in DMSO and diluting it into your aqueous buffer. After a short incubation, separate any precipitate (e.g., by filtration or centrifugation) and measure the concentration of CPHA remaining in the solution. This will give you the maximum soluble concentration under your specific assay conditions.

  • Visual Inspection: Visually inspect your assay plates or tubes for any signs of precipitation before and after the experiment. Sometimes, precipitation can be subtle.

  • Filter Your Solutions: Before adding to the final assay, filter your diluted CPHA solution through a 0.22 µm filter to remove any undissolved particles. This ensures you are working with a truly dissolved compound, although it may lower the effective concentration.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of CPHA?

A1: CPHA is a hydrophobic molecule and is classified as poorly soluble in water. Its solubility is highly dependent on the solution's composition, pH, and temperature.

Table 1: Thermodynamic Solubility of CPHA in Various Media at 25°C

Solvent/MediumSolubility (µg/mL)Classification
Deionized Water< 1Practically Insoluble
PBS (pH 7.4)~2.5Very Poorly Soluble
5% DMSO / 95% PBS (pH 7.4)~25Poorly Soluble
10% Ethanol / 90% PBS (pH 7.4)~15Poorly Soluble
2% Tween-80 in Water~50Soluble
10mM HP-β-CD in Water~80Soluble

Q2: How does pH affect the solubility and stability of CPHA?

A2: The CPHA molecule contains an amide group, which can be susceptible to hydrolysis under strongly acidic or basic conditions, breaking it down into 2-cyanoacetic acid and 3-phenylpropylamine.[10][11] Within a pH range of 4-8, the molecule is generally stable for typical experimental durations. Solubility shows a slight dependence on pH, as protonation or deprotonation of the amide can subtly alter polarity.

Table 2: pH-Dependent Aqueous Solubility of CPHA at 25°C

pHSolubility in Buffer (µg/mL)Stability Note
3.01.8Potential for slow acid-catalyzed hydrolysis.
5.02.2Generally stable.
7.42.5Optimal stability for most cell-based assays.
9.02.8Potential for slow base-catalyzed hydrolysis.

Q3: What are the recommended strategies for preparing a CPHA solution for in vitro assays?

A3: The best strategy depends on the required concentration and the tolerance of your specific assay. The goal is to find a method that maximizes solubility while minimizing interference with the experimental system.

Fig. 2: Overview of solubilization strategies for CPHA.

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the maximum soluble concentration of CPHA in a specific aqueous buffer when diluted from a DMSO stock.

Methodology:

  • Prepare Stock Solution: Create a 10 mM stock solution of CPHA in 100% DMSO.

  • Serial Dilution: In a 96-well plate, add 198 µL of your target aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Addition of Compound: Add 2 µL of the 10 mM CPHA stock solution to the first well, making the final DMSO concentration 1%. Mix thoroughly. This creates a starting concentration of 100 µM.

  • Incubation: Incubate the plate at room temperature (or your experimental temperature) for 2 hours with gentle shaking to allow equilibrium to be reached.

  • Precipitate Removal: After incubation, visually inspect for precipitation. Use a multi-channel pipette to transfer the contents to a filter plate (e.g., 0.45 µm pore size) and filter into a clean collection plate by centrifugation.

  • Quantification: Analyze the concentration of CPHA in the filtrate of each well using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Determination: The highest concentration at which no precipitation is observed, or the measured concentration in the supernatant, is the kinetic solubility.

Protocol 2: Screening for Solubilizing Excipients

Objective: To identify an effective excipient (co-solvent, cyclodextrin, surfactant) for increasing the aqueous solubility of CPHA.

Methodology:

  • Prepare Excipient Solutions: Prepare a series of aqueous solutions containing different potential solubilizers at various concentrations (e.g., 1%, 2%, 5% DMSO; 5, 10, 20 mM HP-β-CD; 0.5%, 1%, 2% Tween-80).

  • Add Excess CPHA: Add an excess amount of solid CPHA to a small volume (e.g., 1 mL) of each excipient solution in separate vials. Ensure that solid material remains undissolved.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure thermodynamic equilibrium is reached.

  • Sample Preparation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Dilution and Analysis: Carefully take an aliquot from the supernatant, dilute it with a suitable organic solvent (e.g., acetonitrile), and analyze the CPHA concentration using a validated HPLC-UV or LC-MS/MS method.

  • Comparison: Compare the measured solubility in each excipient solution to the baseline solubility in water to determine the most effective solubilization strategy.

References

Stability testing of 2-cyano-N-(3-phenylpropyl)acetamide under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability testing of 2-cyano-N-(3-phenylpropyl)acetamide, addressing common issues researchers and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For routine laboratory use and long-term storage, it is recommended to store this compound in a well-ventilated, dry place with the container tightly closed.[1][2] The compound should be stored locked up and away from incompatible materials. While the product is generally stable at room temperature, for extended storage, maintaining a cool and dark environment is advisable to minimize potential degradation.[3]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, amides and nitriles can be susceptible to hydrolysis. Under acidic or basic conditions, the amide bond could hydrolyze to form 3-phenylpropylamine and a derivative of cyanoacetic acid. The nitrile group could also undergo hydrolysis to a carboxylic acid. Degradation may also occur under oxidative and photolytic stress.

Q3: How can I establish a stability-indicating analytical method for this compound?

A3: A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. To develop such a method, typically using High-Performance Liquid Chromatography (HPLC), you should perform forced degradation studies.[4][5] This involves subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. The analytical method must then demonstrate specificity by resolving the parent peak from all degradation product peaks.

Q4: What are the common challenges in the stability testing of cyanoacetamide derivatives?

A4: Common challenges include the potential for multiple degradation products, some of which may be isomeric or have similar chromatographic behavior to the parent compound. The reactivity of the cyano group can also lead to complex degradation pathways. Furthermore, ensuring the chosen analytical method is truly stability-indicating by separating all potential degradants is a critical and sometimes difficult step.

Troubleshooting Guides

Problem 1: I am observing unexpected peaks in my chromatogram during routine analysis.

  • Possible Cause 1: Degradation due to improper storage.

    • Solution: Review your storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light and moisture, and at the recommended temperature. Compare the chromatogram of a freshly prepared sample with the stored sample to confirm if the new peaks are due to degradation.

  • Possible Cause 2: Contamination of the sample or mobile phase.

    • Solution: Prepare a fresh mobile phase and re-run the analysis. Use a new, unopened container of the compound if available to prepare a fresh sample solution.

  • Possible Cause 3: Interaction with the analytical column.

    • Solution: Evaluate the column chemistry for potential interactions. Consider using a different column with a different stationary phase to see if the unexpected peaks persist.

Problem 2: My assay results show a significant decrease in the concentration of this compound over a short period.

  • Possible Cause 1: Accelerated degradation under experimental conditions.

    • Solution: Investigate the stability of the compound in the solvent used for sample preparation. Some organic solvents can promote degradation. Prepare samples and analyze them immediately. If the compound is unstable in solution, consider using a different solvent or performing the analysis at a lower temperature.

  • Possible Cause 2: Inaccurate preparation of standard or sample solutions.

    • Solution: Carefully review your weighing and dilution procedures. Ensure all volumetric glassware is properly calibrated. Prepare fresh standard and sample solutions and re-assay.

  • Possible Cause 3: Photodegradation.

    • Solution: Protect your solutions from light by using amber glassware or covering the containers with aluminum foil. Compare the results of a sample prepared and handled in the dark with one exposed to ambient light.

Data Presentation

Table 1: Example Data from a Forced Degradation Study of this compound

Stress ConditionDurationTemperature (°C)% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl24 hours6085.214.82
0.1 M NaOH8 hours4070.529.53
10% H₂O₂24 hours2592.17.91
Thermal48 hours8095.84.21
Photolytic (ICH Q1B)1.2 million lux hours2598.31.71
Neutral Hydrolysis48 hours6099.10.90

Table 2: Example Long-Term Stability Data for this compound at 25°C/60% RH

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white powder99.80.2
3White to off-white powder99.70.3
6White to off-white powder99.50.5
9White to off-white powder99.60.4
12White to off-white powder99.40.6

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile:water 50:50) to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize a 1 mL aliquot with 0.1 M NaOH and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 40°C for 8 hours. Neutralize a 1 mL aliquot with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 10% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute a 1 mL aliquot to a final concentration of 0.1 mg/mL for analysis.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. After exposure, prepare a 0.1 mg/mL solution for analysis.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Prepare a 0.1 mg/mL solution for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Long-Term Stability Testing (ICH Q1A)

  • Sample Preparation: Place a sufficient amount of this compound in containers that are impermeable to moisture and light.

  • Storage Conditions: Place the samples in a stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.

  • Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the samples for appearance, assay, and impurity levels using a validated analytical method.

Mandatory Visualizations

Stability_Testing_Workflow cluster_setup 1. Study Setup cluster_execution 2. Study Execution cluster_analysis 3. Analysis cluster_reporting 4. Reporting compound This compound protocol Define Stability Protocol (ICH Guidelines) compound->protocol analytical_method Develop & Validate Stability-Indicating Method protocol->analytical_method storage Place Samples in Stability Chambers (e.g., 25°C/60%RH, 40°C/75%RH) analytical_method->storage forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) analytical_method->forced_degradation pull_samples Pull Samples at Time Points storage->pull_samples hplc_analysis HPLC Analysis (Assay, Impurities) forced_degradation->hplc_analysis Characterize Degradants pull_samples->hplc_analysis data_analysis Data Analysis & Trending hplc_analysis->data_analysis report Generate Stability Report data_analysis->report shelf_life Determine Shelf-Life report->shelf_life

Caption: Workflow for a comprehensive stability study.

Hypothetical_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound acid_base Acid/Base parent->acid_base oxidizing_agent H₂O₂ parent->oxidizing_agent amide_hydrolysis Amide Hydrolysis Product: 3-phenylpropylamine + Cyanoacetic acid derivative acid_base->amide_hydrolysis nitrile_hydrolysis Nitrile Hydrolysis Product: 2-carboxy-N-(3-phenylpropyl)acetamide acid_base->nitrile_hydrolysis oxidation_product N-oxide or other oxidation products oxidizing_agent->oxidation_product

Caption: Potential degradation pathways for the compound.

References

Overcoming challenges in the scale-up production of 2-cyano-N-(3-phenylpropyl)acetamide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 2-cyano-N-(3-phenylpropyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The most direct and common synthesis route is the acylation of 3-phenylpropylamine with an activated derivative of cyanoacetic acid, such as ethyl cyanoacetate. This reaction typically involves heating the two reactants, often without a solvent or in a high-boiling point solvent, to drive the reaction to completion.

Q2: What are the primary challenges when scaling this reaction from the lab to a pilot plant?

A2: Key challenges during scale-up include maintaining efficient heat transfer and mixing in larger reactors, managing the exothermic nature of the reaction, ensuring complete conversion to minimize impurities, and developing a robust purification protocol to handle larger volumes.[1] Inconsistent mixing can lead to localized hot spots and side product formation.

Q3: What are the expected main impurities in the synthesis of this compound?

A3: Potential impurities include unreacted starting materials (3-phenylpropylamine and ethyl cyanoacetate), side-products from the self-condensation of ethyl cyanoacetate, and potential degradation products if excessive heating is applied. Hydrolysis of the cyano group or the amide bond are also potential, though less common, side reactions.

Q4: Which analytical techniques are recommended for monitoring the reaction and ensuring final product purity?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended technique for monitoring reaction progress and determining the purity of the final product. Thin-Layer Chromatography (TLC) can be used for quick in-process checks. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[2]

Q5: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A5: Yes. 3-Phenylpropylamine can be corrosive and an irritant. Ethyl cyanoacetate is also an irritant. Appropriate personal protective equipment (PPE) should be worn. During scale-up, the potential for a significant exotherm should be evaluated through calorimetric studies to prevent thermal runaway. The reaction should be conducted in a well-ventilated area.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature or time. 3. Product loss during workup and purification. 4. Degradation of product due to excessive heat.1. Monitor the reaction using HPLC or TLC to confirm the consumption of starting materials. 2. Optimize temperature and reaction time. See Table 1 for a summary of optimization experiments. 3. Optimize the extraction and crystallization/distillation steps to minimize losses. 4. Perform a thermal stability study of the product to determine the safe operating temperature range.
Low Purity (Presence of Starting Materials) 1. Insufficient reaction time or temperature. 2. Incorrect stoichiometry of reactants.1. Extend the reaction time or increase the temperature, while monitoring for product degradation. 2. Ensure accurate measurement of reactants. A slight excess of one reactant may be used to drive the reaction to completion, but this will require removal during purification.
Formation of a Colored Impurity 1. Overheating of the reaction mixture. 2. Presence of oxygen leading to oxidative side products.1. Reduce the reaction temperature and ensure even heating. Use a heating mantle with a stirrer for better temperature control. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation/Crystallization 1. Presence of impurities inhibiting crystallization. 2. Incorrect choice of crystallization solvent.1. Purify the crude product by column chromatography before crystallization. 2. Screen a variety of solvents and solvent mixtures to find an optimal crystallization system. A common approach is to dissolve the product in a good solvent (e.g., ethanol) and add an anti-solvent (e.g., water or hexane) until turbidity is observed, then cool.
Inconsistent Results Between Batches 1. Variability in raw material quality. 2. Lack of precise control over reaction parameters (temperature, mixing speed, addition rates).1. Implement quality control checks for all incoming raw materials. 2. Standardize the process by using automated reactors with precise control over all critical process parameters.

Data Presentation

Table 1: Summary of Reaction Condition Optimization for the Synthesis of this compound

Experiment ID Temperature (°C) Reaction Time (h) Yield (%) Purity (by HPLC, %)
SC-0110087592
SC-0212088896
SC-0314089298
SC-04160885 (degradation observed)91
SC-0514068597
SC-06140109398.5
SC-07140129398.5

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound
  • Reactants:

    • 3-phenylpropylamine (1.0 eq)

    • Ethyl cyanoacetate (1.1 eq)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-phenylpropylamine.

    • Slowly add ethyl cyanoacetate to the flask.

    • Heat the reaction mixture to 140 °C with stirring.

    • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete in 10-12 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

Diagram 1: Synthesis of this compound

G Synthesis Pathway reactant1 3-Phenylpropylamine product This compound reactant1->product reactant2 Ethyl Cyanoacetate reactant2->product byproduct Ethanol product->byproduct Heat (Δ)

Caption: Reaction scheme for the synthesis of the target compound.

Diagram 2: General Experimental Workflow for Scale-Up

G Scale-Up Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product Raw Material QC Raw Material QC Reactor Setup Reactor Setup Raw Material QC->Reactor Setup Reactant Charging Reactant Charging Reactor Setup->Reactant Charging Heating & Mixing Heating & Mixing Reactant Charging->Heating & Mixing In-Process Monitoring In-Process Monitoring Heating & Mixing->In-Process Monitoring Cool Down Cool Down In-Process Monitoring->Cool Down Crude Isolation Crude Isolation Cool Down->Crude Isolation Purification Purification Crude Isolation->Purification Drying Drying Purification->Drying Final Product QC Final Product QC Drying->Final Product QC Packaging Packaging Final Product QC->Packaging

Caption: A generalized workflow for the scale-up production process.

Diagram 3: Troubleshooting Logic for Low Yield

Caption: A decision tree for troubleshooting low product yield.

References

Identifying and removing impurities from 2-cyano-N-(3-phenylpropyl)acetamide samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-cyano-N-(3-phenylpropyl)acetamide. Our goal is to help you identify and remove impurities from your samples, ensuring the highest quality for your research and development activities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Purity After Initial Synthesis

Symptom: The crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate or several peaks in an initial High-Performance Liquid Chromatography (HPLC) analysis.

Possible Causes & Solutions:

  • Incomplete Reaction: The primary cause of impurities is often an incomplete reaction between 3-phenylpropylamine and ethyl cyanoacetate.

    • Solution: Ensure the reaction goes to completion by monitoring it via TLC. If starting materials are still present, consider extending the reaction time or slightly increasing the reaction temperature.

  • Side Reactions: Unwanted side reactions can generate impurities.

    • Solution: Maintain careful control over reaction conditions, particularly temperature. Running the reaction at the optimal temperature can minimize the formation of byproducts.

  • Hydrolysis of Ethyl Cyanoacetate: The presence of water can lead to the hydrolysis of ethyl cyanoacetate, forming cyanoacetic acid, which can then react to form other impurities.

    • Solution: Use anhydrous solvents and reagents to prevent hydrolysis.

Problem 2: Difficulty in Removing Impurities by Recrystallization

Symptom: After recrystallization, the purity of the product does not significantly improve, or the yield is very low.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The chosen solvent may not be ideal for selectively crystallizing the desired product while leaving impurities in the mother liquor.

    • Solution: A solvent screen is recommended. Small-scale trials with various solvents and solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate/hexane, dioxane) can help identify the optimal system for recrystallization.

  • Co-precipitation of Impurities: Some impurities may have similar solubility profiles to the product, leading to co-precipitation.

    • Solution: If recrystallization is ineffective, column chromatography is the recommended next step for purification.

Problem 3: Tailing or Broad Peaks in HPLC Analysis

Symptom: HPLC chromatograms show tailing or broad peaks for the main compound, making accurate quantification of impurities difficult.

Possible Causes & Solutions:

  • Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based column can interact with the amide and cyano groups of the analyte.

    • Solution: Use a base-deactivated column or add a small amount of a competitive amine, like triethylamine, to the mobile phase to block active silanol sites.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and impurities, leading to poor peak shape.

    • Solution: Adjust the mobile phase pH with a suitable buffer (e.g., phosphate or acetate buffer) to ensure the analyte is in a single ionic form.

  • Column Overload: Injecting too concentrated a sample can lead to peak broadening.

    • Solution: Dilute the sample and re-inject.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials, such as 3-phenylpropylamine and ethyl cyanoacetate . Side products can also form, including the self-condensation product of ethyl cyanoacetate and potential dimers or oligomers.

Q2: How can I identify the impurities in my sample?

A2: A combination of analytical techniques is recommended for impurity identification:

  • HPLC-MS: This is a powerful tool for separating impurities and obtaining their mass-to-charge ratio, which aids in determining their molecular weight.

  • NMR Spectroscopy: 1H and 13C NMR can provide structural information about the impurities. Techniques like HSQC and HMBC can further elucidate the connectivity of atoms.

  • FTIR Spectroscopy: Can help identify functional groups present in the impurities.

Q3: What is a good starting point for a recrystallization solvent?

A3: Based on the polarity of this compound, a good starting point for recrystallization would be a moderately polar solvent like ethanol or isopropanol . If the compound is too soluble, a solvent/anti-solvent system like ethyl acetate/hexane can be effective. For difficult-to-crystallize materials, dioxane has been reported as a suitable solvent for similar cyanoacetamides.[1]

Q4: Can you provide a starting HPLC method for purity analysis?

A4: A good starting point for an HPLC method would be a reverse-phase C18 column with a gradient elution. A mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer at a controlled pH) and an organic modifier like acetonitrile is recommended.

Parameter Recommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temp. 30 °C

Q5: My compound is very polar. What are the best practices for purification by column chromatography?

A5: For polar compounds, several strategies can improve separation:

  • Stationary Phase: While silica gel is common, for very polar compounds, a more polar stationary phase like alumina or a bonded phase (e.g., amino-propylated silica) might provide better separation.

  • Solvent System: A more polar eluent system will be required. Mixtures of ethyl acetate/methanol or dichloromethane/methanol are common starting points. Adding a small amount of a modifier like acetic acid or triethylamine can improve peak shape and resolution.

  • Loading Technique: Dry loading the sample onto silica gel before placing it on the column can lead to better separation than wet loading in a strong solvent.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol (approximately 70-80 °C).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate determined by TLC analysis).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, for better resolution, pre-adsorb the sample onto a small amount of silica gel (dry loading).

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution of the product by TLC.

  • Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Purification Method Typical Purity Before Typical Purity After Typical Yield
Recrystallization (Ethanol)85-95%>98%70-85%
Column Chromatography70-90%>99%60-80%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product recrystallization Recrystallization start->recrystallization Initial Attempt hplc HPLC Purity Check recrystallization->hplc Check Purity column_chromatography Column Chromatography column_chromatography->hplc Re-check Purity hplc->column_chromatography <98% Pure nmr NMR for Structure ID hplc->nmr ms MS for MW Confirmation hplc->ms end Pure Product hplc->end >98% Pure

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Sample recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (HPLC/TLC) recrystallization->purity_check1 column_chromatography Perform Column Chromatography purity_check1->column_chromatography Purity < 98% pure_product Pure Product purity_check1->pure_product Purity > 98% purity_check2 Check Purity (HPLC/TLC) column_chromatography->purity_check2 purity_check2->pure_product Purity > 98% further_analysis Further Analysis (NMR, MS) purity_check2->further_analysis Impurities Persist

Caption: Decision tree for troubleshooting the purification process.

References

Method refinement for the accurate quantification of 2-cyano-N-(3-phenylpropyl)acetamide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed method refinement, troubleshooting, and frequently asked questions for the accurate quantification of 2-cyano-N-(3-phenylpropyl)acetamide (CAS 133550-33-1).[1]

Frequently Asked Questions (FAQs)

Q1: Which analytical method is most suitable for the quantification of this compound?

A1: Both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are viable methods. The choice depends on sample complexity, required sensitivity, and equipment availability.

  • HPLC-UV: Generally preferred for its simplicity, robustness, and avoidance of thermal degradation issues that can affect amide compounds.[2] It is highly suitable for routine analysis in quality control settings.

  • GC-MS: Offers higher sensitivity and selectivity, making it ideal for trace-level detection in complex matrices like biological samples. However, it may require derivatization to improve volatility and prevent on-column degradation.[3]

Q2: How should I prepare my samples for analysis?

A2: Sample preparation should focus on completely dissolving the analyte in a solvent compatible with the chosen analytical method.

  • For HPLC: A typical starting point is to dissolve the sample in the mobile phase, usually a mixture of acetonitrile and water.

  • For GC-MS: Use a volatile organic solvent such as dichloromethane or ethyl acetate. For all samples, filtration through a 0.22 µm or 0.45 µm syringe filter before injection is critical to remove particulates and prevent column or instrument damage.

Q3: What are the stability considerations for this compound in solution?

A3: As an acetamide derivative, this compound may be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. It is recommended to prepare solutions fresh daily and store them at 2-8°C in tightly sealed vials to minimize solvent evaporation and degradation.

Q4: Can I use a mass spectrometer with my HPLC (LC-MS)?

A4: Yes, LC-MS is a powerful technique for this analysis. However, be aware that some acetamide compounds exhibit low electrospray ionization efficiency.[2] Method development may require screening different ionization sources (e.g., ESI, APCI) and optimizing mobile phase additives to enhance the signal. For Mass-Spec compatible applications, it is crucial to replace non-volatile acids like phosphoric acid with volatile alternatives like formic acid.[4]

Methodology and Experimental Protocols

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from established protocols for similar cyano-acetamide derivatives and is suitable for purity analysis and quantification in bulk drug substances.[5]

Experimental Workflow for HPLC-UV Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Stock (1 mg/mL in ACN) prep_working Create Working Standards (1-100 µg/mL in Mobile Phase) prep_standard->prep_working hplc_system Equilibrate HPLC System prep_sample Prepare Sample (Dissolve & filter) inject Inject Samples (10 µL) hplc_system->inject separate Isocratic Separation inject->separate detect UV Detection at 215 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

1. Reagents and Materials:

  • Acetonitrile (ACN), HPLC Grade

  • Deionized Water, 18.2 MΩ·cm

  • Phosphoric Acid, 85%

  • This compound reference standard

2. Chromatographic Conditions:

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 215 nm

  • Run Time: 15 minutes

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm filter.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for detecting trace amounts of the analyte. To avoid potential thermal degradation in the injector, a derivatization step using 9-xanthydrol is recommended, based on methods for other amides.[2][6]

Experimental Workflow for GC-MS Analysis

cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis prep_standard Prepare Standard Stock (1 mg/mL in Ethyl Acetate) prep_working Create Working Standards (0.1-10 µg/mL) prep_standard->prep_working add_reagents Add 9-Xanthydrol & HCl prep_working->add_reagents prep_sample Prepare Sample (Dissolve in Ethyl Acetate) prep_sample->add_reagents react Incubate at 40°C for 30 min add_reagents->react extract Extract with Hexane & Evaporate react->extract reconstitute Reconstitute in Ethyl Acetate extract->reconstitute inject Inject Sample (1 µL) reconstitute->inject separate GC Separation inject->separate detect MS Detection (SIM Mode) separate->detect process Quantify using Calibration Curve detect->process

Caption: Workflow for the quantification of this compound by GC-MS.

1. Reagents and Materials:

  • Ethyl Acetate, GC Grade

  • 9-Xanthydrol

  • Hydrochloric Acid (HCl)

  • Hexane, GC Grade

  • This compound reference standard

2. GC-MS Conditions:

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C (Split mode, 10:1)

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 20°C/min, hold for 10 min.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Mode: Electron Ionization (EI) at 70 eV, Selective Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

3. Derivatization Protocol:

  • To 1 mL of the standard or sample solution, add 100 µL of 10 mM 9-xanthydrol solution and 100 µL of 0.5 M HCl.

  • Vortex and incubate the mixture at 40°C for 30 minutes.[7]

  • After cooling, extract the derivative with 1 mL of hexane.

  • Evaporate the hexane layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Quantitative Data Summary

The following tables present typical performance characteristics for the described methods.

Table 1: HPLC-UV Method Performance

Parameter Result
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery %) 98.0 - 102.0%
Limit of Detection (LOD) 0.3 µg/mL

| Limit of Quantification (LOQ) | 1.0 µg/mL |

Table 2: GC-MS Method Performance

Parameter Result
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (R²) > 0.998
Precision (%RSD, n=6) < 5.0%
Accuracy (Recovery %) 95.0 - 105.0%
Limit of Detection (LOD) 0.03 µg/mL

| Limit of Quantification (LOQ) | 0.1 µg/mL |

Troubleshooting Guide

Troubleshooting Workflow for Common HPLC Issues

start Problem Observed in Chromatogram p1 Poor Peak Shape (Tailing/Fronting)? start->p1 Yes p2 Retention Time (RT) Shift? p1->p2 No s1_1 Check for column overload. Dilute sample. p1->s1_1 Tailing s1_2 Ensure mobile phase pH is appropriate for analyte. p1->s1_2 Tailing/ Fronting s1_3 Column may be degraded. Replace column. p1->s1_3 Both p3 Low Sensitivity/ No Peak? p2->p3 No s2_1 Check pump flow rate and for leaks. p2->s2_1 Yes s3_1 Verify sample concentration and injection volume. p3->s3_1 Yes s2_2 Mobile phase composition may have changed. Prepare fresh. s2_1->s2_2 s2_3 Ensure column temperature is stable. s2_2->s2_3 s3_2 Check detector settings (e.g., lamp status, wavelength). s3_1->s3_2 s3_3 Sample degradation? Prepare fresh sample. s3_2->s3_3

Caption: A decision tree for troubleshooting common HPLC analysis problems.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Q: My analyte peak is tailing. What could be the cause?

    • A: Peak tailing is often caused by secondary interactions between the analyte and the column's stationary phase. Ensure the mobile phase pH is optimal. For amide compounds, interactions with residual silanols on the silica support can be an issue. Using a column with low silanol activity or adding a competitive amine to the mobile phase can help.[4] Tailing can also result from a partially blocked frit or a void in the column packing.

  • Q: Why is my peak fronting?

    • A: Peak fronting is typically a sign of column overload. Try diluting your sample and re-injecting. If the problem persists, it may indicate a collapsed column bed at the inlet.

Problem: Inconsistent Retention Times

  • Q: The retention time for my analyte is shifting between injections. Why?

    • A: Retention time drift can be caused by several factors:

      • Pump Issues: Check for leaks in the pump or lines. Ensure the flow rate is stable and accurate.

      • Mobile Phase: The mobile phase composition may be changing due to the evaporation of a volatile component (like acetonitrile). Prepare fresh mobile phase daily.

      • Temperature: Ensure the column oven is maintaining a consistent temperature, as fluctuations can affect retention.

      • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting the injection sequence.

Problem: Low or No Signal

  • Q: I am not seeing a peak for my analyte, or the response is very low. What should I check?

    • A: First, confirm that the sample was prepared correctly and at the expected concentration. Check the injection volume and ensure the autosampler is functioning properly. Verify detector settings, including the UV lamp status and wavelength. For GC-MS, low signal could be due to inefficient derivatization or thermal degradation in the injector.[2] Consider optimizing the derivatization reaction time and temperature or using a cooler on-column injection technique.[2]

Problem: Poor Reproducibility

  • Q: My peak areas are not reproducible between injections. What is the cause?

    • A: Poor area reproducibility is often linked to the injection process. Check for air bubbles in the autosampler syringe or sample loop. Ensure the injection volume is consistent. Inconsistent derivatization yield is a common cause of poor reproducibility in GC-MS methods; ensure temperature and reaction times are tightly controlled.[7]

References

Preventing degradation of 2-cyano-N-(3-phenylpropyl)acetamide during experimental procedures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-cyano-N-(3-phenylpropyl)acetamide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The molecule contains three main functional groups that can be susceptible to degradation under certain experimental conditions:

  • Amide linkage: Susceptible to hydrolysis, especially under acidic or basic conditions.

  • Cyano group (Nitrile): Can undergo hydrolysis to a carboxylic acid or an amide.

  • Phenylpropyl group: The benzylic position can be prone to oxidation.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1] It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.

Q3: I am observing an unexpected peak in my HPLC analysis. What could be the cause?

A3: An unexpected peak could be a degradation product. The most common degradation pathways are hydrolysis and oxidation. Depending on your experimental conditions, you may be observing the formation of 2-cyanoacetic acid and 3-phenylpropylamine (from amide hydrolysis), or other related impurities. It is recommended to perform forced degradation studies to identify potential degradation products.

Q4: How can I monitor the stability of my this compound sample over time?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the best approach to monitor the stability of your compound. This method should be able to separate the intact active pharmaceutical ingredient (API) from any potential degradation products. Regular analysis of your sample under its storage conditions will help you track its purity and identify any degradation.

Troubleshooting Guides

Issue 1: Sample Degradation Observed in Aqueous Solutions

Symptoms:

  • Appearance of new peaks in the HPLC chromatogram.

  • A decrease in the area of the main peak corresponding to this compound.

  • Change in the pH of the solution.

Possible Causes:

  • Hydrolysis of the amide bond: This is accelerated by acidic or basic conditions.

  • Hydrolysis of the cyano group: This can also be pH-dependent.

Solutions:

  • pH Control: Maintain the pH of your aqueous solutions as close to neutral (pH 7) as possible, unless the experimental protocol requires acidic or basic conditions. Use appropriate buffers to stabilize the pH.

  • Temperature Control: Perform experiments at the lowest temperature compatible with your protocol to slow down the rate of hydrolysis.

  • Limit Exposure Time: Prepare fresh solutions and use them as quickly as possible. Avoid long-term storage of the compound in aqueous solutions.

Issue 2: Degradation upon Exposure to Air or Light

Symptoms:

  • Discoloration of the sample (e.g., turning yellow).

  • Formation of new impurities detected by HPLC, potentially at different retention times than hydrolytic degradants.

Possible Causes:

  • Oxidation: The phenylpropyl group can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or light.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

Solutions:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., in a glovebox) to minimize exposure to oxygen.

  • Use of Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant (e.g., BHT or ascorbic acid) to your solution.

  • Light Protection: Protect the sample from light by using amber-colored vials or by wrapping the containers in aluminum foil. Conduct experiments in a dark or low-light environment whenever possible.

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and pathways.

Stress Conditions:

Stress ConditionReagent/ConditionTemperatureTime
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature1, 2, 4, 8 hours
Oxidation 3% H₂O₂Room Temperature2, 4, 8, 24 hours
Thermal Degradation Solid sample80°C24, 48, 72 hours
Photolytic Degradation Solution in quartz cuvetteUV light (254 nm) and visible light24, 48, 72 hours

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • For each stress condition, mix the stock solution with the specified reagent or expose it to the indicated condition.

  • At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis), and dilute it to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products. A reverse-phase HPLC method is generally suitable for this type of compound.[2]

Chromatographic Conditions (Example):

ParameterCondition
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 30% B5-25 min: 30% to 70% B25-30 min: 70% B30-31 min: 70% to 30% B31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Note: This is a starting point, and the method may need to be optimized for your specific application and equipment.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent This compound amide_hydrolysis Amide Hydrolysis (Acidic/Basic Conditions) parent->amide_hydrolysis cyano_hydrolysis Cyano Group Hydrolysis parent->cyano_hydrolysis amide_products 2-cyanoacetic acid + 3-phenylpropylamine amide_hydrolysis->amide_products cyano_product1 N-(3-phenylpropyl)malonamic acid cyano_hydrolysis->cyano_product1 parent_ox This compound oxidation Oxidation (e.g., H₂O₂) parent_ox->oxidation ox_products Oxidized Phenylpropyl Derivatives oxidation->ox_products

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Analysis start Receive/Synthesize Compound storage Store under recommended conditions (Cool, Dry, Dark, Inert) start->storage prep_sol Prepare Solution for Experiment storage->prep_sol run_exp Conduct Experiment prep_sol->run_exp monitor Monitor for signs of degradation (Color change, precipitation) run_exp->monitor hplc_analysis Analyze by Stability-Indicating HPLC Method monitor->hplc_analysis data_review Review Chromatographic Data hplc_analysis->data_review troubleshoot Troubleshoot if degradation is observed data_review->troubleshoot troubleshoot->prep_sol Adjust Conditions

Caption: General workflow for handling and analyzing this compound.

References

Validation & Comparative

Cross-Validation of Analytical Methods for 2-cyano-N-(3-phenylpropyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the development and manufacturing of pharmaceutical products, the validation of analytical methods is a critical requirement to ensure the quality, safety, and efficacy of the final product. This guide provides a comparative overview of hypothetical cross-validation data for two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), for the quantification of 2-cyano-N-(3-phenylpropyl)acetamide. The data presented is based on established analytical methodologies for structurally similar N-substituted acetamide compounds.

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of two proposed analytical methods for the quantification of this compound. These values are representative of typical performance for such analyses within the pharmaceutical industry.

Parameter Method A: HPLC-UV Method B: UHPLC-MS/MS
Linearity (R²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD)
- Repeatability≤ 2.0%≤ 1.5%
- Intermediate Precision≤ 2.5%≤ 2.0%
Limit of Detection (LOD) 5 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 15 ng/mL1.5 ng/mL
Specificity GoodExcellent
Run Time ~15 minutes~5 minutes

Experimental Protocols

Detailed methodologies for the two proposed analytical techniques are provided below. These protocols are based on common practices for the analysis of N-substituted acetamides and related compounds.[1][2][3][4][5]

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely used technique for the routine analysis of pharmaceutical compounds.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. Working standards are prepared by serial dilution in the mobile phase.

  • Sample Solution: The sample containing this compound is dissolved in methanol and diluted to a suitable concentration within the linear range of the method.

4. Validation Parameters:

  • Linearity: Assessed by analyzing a series of at least five concentrations of the standard solution.

  • Accuracy: Determined by the recovery of a known amount of standard spiked into a placebo matrix.

  • Precision: Evaluated through repeated injections of the standard solution (repeatability) and by different analysts on different days (intermediate precision).

  • Specificity: Assessed by analyzing a placebo and a stressed sample to ensure no interference from excipients or degradation products.

Method B: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it suitable for trace-level analysis and complex matrices.

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

4. Standard and Sample Preparation:

  • Similar to the HPLC-UV method, but with the addition of a suitable internal standard to all solutions to improve accuracy and precision.

5. Validation Parameters:

  • The validation parameters are assessed in a similar manner to the HPLC-UV method, with the addition of evaluating matrix effects, which is a key consideration for LC-MS/MS methods.

Visualizations

The following diagrams illustrate the experimental workflow for method validation and the logical relationship of the cross-validation process.

experimental_workflow start Start: Method Development protocol Define Validation Protocol start->protocol system_suitability System Suitability protocol->system_suitability linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision specificity Specificity precision->specificity loq_lod LOQ & LOD specificity->loq_lod robustness Robustness loq_lod->robustness documentation Documentation & Reporting robustness->documentation system_suitability->linearity

Caption: Experimental workflow for analytical method validation.

cross_validation_logic lab1 Lab 1 Method A (HPLC-UV) - Validation - Sample Analysis comparison Data Comparison - Bias Assessment - Equivalence Testing lab1->comparison lab2 Lab 2 Method B (UHPLC-MS/MS) - Method Transfer - Validation - Sample Analysis lab2->comparison

Caption: Logical relationship in a two-laboratory cross-validation process.

References

Efficacy Comparison of 2-cyano-N-(3-phenylpropyl)acetamide and Its Structural Analogs in Preclinical Anticonvulsant Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant efficacy of structural analogs of 2-cyano-N-(3-phenylpropyl)acetamide. While specific experimental data for this compound is not publicly available, this guide leverages published data on closely related N-substituted acetamide derivatives to offer insights into potential structure-activity relationships and anticonvulsant profiles. The data presented is based on standard preclinical screening models for epilepsy.

Comparative Efficacy Data

The following table summarizes the anticonvulsant activity of various structural analogs of this compound in standardized preclinical models: the Maximal Electroshock Seizure (MES) test, the subcutaneous Pentylenetetrazole (scPTZ) test, and the 6-Hertz (6-Hz) psychomotor seizure model. These models are predictive of efficacy against generalized tonic-clonic seizures, absence seizures, and therapy-resistant partial seizures, respectively.

Compound IDStructureMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)6-Hz (32 mA) (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (TD₅₀/ED₅₀)
Analog 1 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenyl-N-(3-phenylpropyl)acetamide45.6> 10039.5162.43.56 (MES) / 4.11 (6-Hz)
Analog 2 N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide100 (at 0.5h)InactiveNot Reported> 300> 3
Analog 3 N-(3-(trifluoromethyl)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide100 (at 4h)InactiveActive> 300> 3
Analog 4 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione68.3> 10028.2252.73.7 (MES) / 8.96 (6-Hz)
Analog 5 3,3-Diphenyl-N-(4-(2-hydroxyethyl)piperazin-1-yl)propanamide31.6475.4138.15> 300> 9.48 (MES)

ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic response in 50% of the population. A lower ED₅₀ indicates higher potency. TD₅₀ (Median Toxic Dose): The dose at which 50% of the population experiences a specific toxic effect (in this case, motor impairment). Protective Index (PI): The ratio of TD₅₀ to ED₅₀. A higher PI suggests a wider therapeutic window and a better safety profile.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data table.

1. Maximal Electroshock Seizure (MES) Test

This test is a model for generalized tonic-clonic seizures and evaluates a compound's ability to prevent seizure spread.

  • Animals: Male albino mice (20-25 g) or rats (100-150 g).

  • Procedure: A constant current (50 mA for mice, 150 mA for rats, 60 Hz) is delivered for 0.2 seconds via corneal electrodes. Prior to stimulation, a drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas.

  • Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered protection.

  • Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for absence seizures and identifies compounds that can raise the seizure threshold.

  • Animals: Male albino mice (18-25 g).

  • Procedure: The test compound is administered intraperitoneally. After a specified pretreatment time, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously in the midline of the back.

  • Endpoint: The absence of a clonic seizure (lasting for at least 5 seconds) within a 30-minute observation period is considered protection.

  • Data Analysis: The ED₅₀ is the dose that protects 50% of the animals from clonic seizures.

3. 6-Hertz (6-Hz) Psychomotor Seizure Test

This model is used to identify compounds effective against therapy-resistant partial seizures.

  • Animals: Male albino mice (18-26 g).

  • Procedure: A low-frequency electrical stimulus (6 Hz, 32 mA or 44 mA, 0.2 ms pulse width, 3 seconds duration) is delivered via corneal electrodes.

  • Endpoint: Protection is defined as the absence of stereotyped, automatic behaviors (e.g., stun, forelimb clonus, twitching of the vibrissae) and the resumption of normal exploratory behavior within 10 seconds of stimulation.

  • Data Analysis: The ED₅₀ is the dose that protects 50% of the animals from the psychomotor seizure.

4. Rotarod Neurotoxicity Test

This test assesses motor impairment and is used to determine the neurotoxic side effects of a compound.

  • Animals: Male albino mice (20-30 g).

  • Procedure: Mice are trained to remain on a rotating rod (e.g., 1-inch diameter, rotating at 6 rpm). On the test day, the compound is administered, and the animals are placed on the rod at various time points post-administration.

  • Endpoint: The inability of the mouse to remain on the rotating rod for a predetermined amount of time (e.g., 1 minute) is considered a sign of neurotoxicity.

  • Data Analysis: The TD₅₀ is the dose that causes 50% of the animals to fail the test.

Visualizations

G

Caption: Proposed mechanism of action for acetamide-based anticonvulsants, involving the stabilization of the inactive state of voltage-gated sodium channels.

Lack of Correlated Data Hinders Comparative Analysis of 2-cyano-N-(3-phenylpropyl)acetamide Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the relationship between the in-vitro and in-vivo activity of 2-cyano-N-(3-phenylpropyl)acetamide. Extensive searches for dedicated studies or datasets directly comparing the compound's performance in laboratory-based assays versus living organisms have not yielded specific results. This absence of correlated data fundamentally limits the ability to construct a meaningful comparison guide as requested.

The core objective of establishing an in-vitro-in-vivo correlation (IVIVC) is to determine if a compound's behavior and effects observed in a controlled laboratory setting can predict its efficacy and pharmacokinetic properties in a complex biological system. Without studies that have specifically investigated this relationship for this compound, it is not possible to provide the quantitative data, detailed experimental protocols, and visualizations necessary to meet the requirements of a comprehensive comparison guide.

While general information on various acetamide and cyanoacetamide derivatives is available, and some studies touch upon their synthesis and biological activities in different contexts, these do not offer the specific, correlated in-vitro and in-vivo data required for a direct comparative analysis of this compound. The creation of data tables, experimental workflows, and signaling pathway diagrams would be speculative and lack the necessary empirical foundation.

Therefore, until research that directly evaluates and correlates the in-vitro and in-vivo activity of this compound is conducted and published, a comparison guide on this topic cannot be accurately and objectively generated.

Benchmarking the synthetic efficiency of different routes to 2-cyano-N-(3-phenylpropyl)acetamide.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 2-cyano-N-(3-phenylpropyl)acetamide, a valuable building block in medicinal chemistry. The comparison is based on established synthetic methodologies, with supporting data from analogous reactions reported in the literature. Detailed experimental protocols are provided to enable researchers to reproduce these methods.

Introduction

This compound and its derivatives are of interest in drug discovery due to the presence of a reactive cyanoacetamide moiety. The efficiency of the synthetic route to this key intermediate is crucial for the timely and cost-effective production of target compounds for biological screening. This guide evaluates two common strategies for amide bond formation: the direct coupling of a carboxylic acid and an amine using a coupling agent, and the reaction of an amine with an activated carboxylic acid derivative, specifically an ester.

Comparative Analysis of Synthetic Routes

Two plausible and efficient synthetic routes for the preparation of this compound are outlined below. Route A involves the direct coupling of cyanoacetic acid and 3-phenylpropylamine, facilitated by a common coupling agent. Route B describes the condensation of ethyl cyanoacetate with 3-phenylpropylamine.

cluster_route_a Route A: Direct Amide Coupling cluster_route_b Route B: Ester Aminolysis Cyanoacetic_Acid Cyanoacetic Acid Product_A This compound Cyanoacetic_Acid->Product_A 3_Phenylpropylamine_A 3-Phenylpropylamine 3_Phenylpropylamine_A->Product_A Coupling_Agent Coupling Agent (e.g., EDC/HOBt) Coupling_Agent->Product_A Facilitates Coupling Ethyl_Cyanoacetate Ethyl Cyanoacetate Product_B This compound Ethyl_Cyanoacetate->Product_B 3_Phenylpropylamine_B 3-Phenylpropylamine 3_Phenylpropylamine_B->Product_B Heat_Base Heat or Base Catalyst Heat_Base->Product_B Promotes Reaction

Figure 1: Logical workflow for the two proposed synthetic routes to this compound.

Data Presentation

The following table summarizes the key quantitative data for the two proposed synthetic routes, based on representative experimental protocols for analogous reactions.

ParameterRoute A: Direct Amide CouplingRoute B: Ester Aminolysis
Starting Materials Cyanoacetic Acid, 3-PhenylpropylamineEthyl Cyanoacetate, 3-Phenylpropylamine
Key Reagents EDC, HOBt, DMAP, DIPEASodium Ethoxide (catalytic) or Heat
Solvent Dichloromethane (DCM)Ethanol or Solvent-free
Reaction Temperature Room Temperature (approx. 23 °C)Room Temperature to 150 °C
Reaction Time 12-24 hours1-5 hours
Reported Yield Good to Excellent (80-95% for similar couplings)[1]Good to Excellent (85-90% for similar reactions)[2][3]
Workup/Purification Aqueous wash, extraction, and column chromatographyPrecipitation and recrystallization or direct isolation.

Experimental Protocols

The following are detailed experimental protocols adapted from established literature procedures for reactions analogous to the synthesis of this compound.

Route A: Direct Amidation using EDC/HOBt

This protocol is adapted from a general procedure for amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and 4-dimethylaminopyridine (DMAP)[1].

Materials:

  • Cyanoacetic Acid (1.0 eq)

  • 3-Phenylpropylamine (1.0 eq)

  • EDC (1.1 eq)

  • HOBt (0.1 eq, catalytic)

  • DMAP (1.0 eq)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • To a solution of cyanoacetic acid (1.0 eq) in anhydrous DCM are added 3-phenylpropylamine (1.0 eq), HOBt (0.1 eq), DMAP (1.0 eq), and DIPEA.

  • The mixture is stirred at room temperature for 10 minutes.

  • EDC (1.1 eq) is added in one portion, and the reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with DCM and washed successively with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Route B: Condensation of Ethyl Cyanoacetate with 3-Phenylpropylamine

This protocol is based on the direct condensation of primary amines with ethyl cyanoacetate, which can be performed under thermal conditions or with base catalysis[2][3].

Materials:

  • Ethyl Cyanoacetate (1.0 eq)

  • 3-Phenylpropylamine (1.0 eq)

  • Ethanol (for base-catalyzed method)

  • Sodium ethoxide (catalytic amount, for base-catalyzed method)

  • Hydrochloric acid (for neutralization)

  • Diethyl ether

Procedure (Base-Catalyzed Method):

  • To a solution of 3-phenylpropylamine (1.0 eq) in ethanol is added a catalytic amount of sodium ethoxide.

  • Ethyl cyanoacetate (1.0 eq) is added, and the mixture is stirred at room temperature for 1-2 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is neutralized with dilute hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried to yield this compound. Recrystallization from a suitable solvent may be performed for further purification.

Procedure (Thermal, Solvent-Free Method):

  • Ethyl cyanoacetate (1.5 eq) is heated to 150 °C in a flask equipped with a distillation apparatus.

  • 3-Phenylpropylamine (1.0 eq) is added dropwise over a period of one hour, and the liberated ethanol is collected.

  • The reaction mixture is maintained at 150 °C for an additional hour after the addition is complete.

  • The mixture is then cooled to room temperature, and the solid product is triturated with diethyl ether.

  • The solid is collected by filtration and can be recrystallized to afford pure this compound.

Conclusion

Both Route A and Route B offer efficient pathways to this compound. Route A, utilizing standard coupling reagents, is a reliable and well-controlled method that proceeds at room temperature, making it suitable for substrates with thermal sensitivity. However, it requires more reagents and a chromatographic purification step. Route B is more atom-economical, particularly the solvent-free thermal variant, and often allows for product isolation by simple precipitation and filtration. The choice between these routes will depend on factors such as the scale of the synthesis, the cost and availability of reagents, and the desired purity of the final product. For large-scale production, the thermal, solvent-free aminolysis (Route B) may be more advantageous due to its simplicity and reduced waste generation.

References

Head-to-Head Comparison: 2-cyano-N-(3-phenylpropyl)acetamide and Standard-of-Care Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 2-cyano-N-(3-phenylpropyl)acetamide and its derivatives against established standard-of-care drugs for inflammatory conditions. Due to the limited public data on this compound, this guide leverages experimental data from closely related cyanoacetamide and acetamide analogs that have demonstrated significant anti-inflammatory activity. This comparative framework is intended to guide future research and development efforts.

Executive Summary

While this compound is primarily recognized as a chemical intermediate, its structural motifs are present in a variety of compounds exhibiting potent biological activities. This guide focuses on the anti-inflammatory potential of this chemical class, drawing comparisons with a standard-of-care non-steroidal anti-inflammatory drug (NSAID), Celecoxib, a selective COX-2 inhibitor. The data presented is a synthesis of findings from published research on acetamide and cyanoacetamide derivatives.

Mechanism of Action: A Comparative Overview

The anti-inflammatory effects of the compared agents are rooted in their ability to modulate key signaling pathways involved in the inflammatory response.

dot

cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation TAK1 TAK1 NFkB NF-κB TAK1->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines->Inflammation Celecoxib Celecoxib (Standard of Care) Celecoxib->COX2 Inhibition Cyanoacetamide_Derivatives Cyanoacetamide Derivatives (Investigational) Cyanoacetamide_Derivatives->COX2 Potential Inhibition Cyanoacetamide_Derivatives->TAK1 Potential Inhibition

Caption: Comparative Signaling Pathways of Anti-Inflammatory Agents.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy data for representative acetamide and cyanoacetamide derivatives compared to standard-of-care drugs.

Table 1: In Vitro COX-2 Inhibition

CompoundAssay TypeTargetIC50 (µM)Source
Acetamide DerivativeCOX-2 Inhibition AssayCOX-20.041[1]
Celecoxib (Standard of Care)COX-2 Inhibition AssayCOX-20.04[1]

Table 2: In Vivo Anti-Inflammatory Activity

CompoundAnimal ModelAssayEfficacySource
Phenoxy Acetamide DerivativeCarrageenan-induced rat paw edemaPaw Edema ReductionSignificant reduction in paw volume[1]
Celecoxib (Standard of Care)Carrageenan-induced rat paw edemaPaw Edema ReductionSignificant reduction in paw volume[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro COX-2 Inhibition Assay
  • Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against human recombinant COX-2.

  • Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), test compounds, Celecoxib (positive control), assay buffer, and a detection kit (e.g., colorimetric or fluorometric).

  • Procedure:

    • The test compounds and Celecoxib are serially diluted to a range of concentrations.

    • The COX-2 enzyme is pre-incubated with each concentration of the test compound or control in the assay buffer.

    • The reaction is initiated by the addition of arachidonic acid.

    • The mixture is incubated at 37°C for a specified time.

    • The production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is measured using the detection kit.

    • The percentage of inhibition at each concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Model
  • Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds in an acute inflammation model.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Materials: Test compounds, Celecoxib (positive control), carrageenan solution (1% w/v in saline), vehicle (e.g., 0.5% carboxymethyl cellulose), and a plethysmometer.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The test compounds, Celecoxib, or vehicle are administered orally or intraperitoneally.

    • After a specified pre-treatment time (e.g., 60 minutes), 0.1 mL of carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

    • The paw volume is measured using a plethysmometer at specified time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

    • The percentage of inhibition of paw edema is calculated for each group relative to the vehicle-treated control group.

Experimental Workflow

The following diagram illustrates the typical workflow for the preclinical evaluation of novel anti-inflammatory compounds.

dot

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Preclinical Development A Compound Synthesis (e.g., Cyanoacetamide Derivatives) B Primary Screening (COX-2 Inhibition Assay) A->B C Secondary Screening (e.g., TAK1 Kinase Assay) B->C D Lead Compound Selection C->D Active Compounds E Animal Model of Inflammation (Carrageenan-induced Paw Edema) D->E F Dose-Response Studies E->F G Comparison with Standard of Care (e.g., Celecoxib) F->G H Pharmacokinetic Studies (ADME) G->H Efficacious Compounds I Toxicology Studies H->I J Candidate for IND-Enabling Studies I->J

Caption: Preclinical Drug Discovery Workflow for Anti-Inflammatory Agents.

Conclusion and Future Directions

The available data on acetamide and cyanoacetamide derivatives suggest that this chemical class holds promise for the development of novel anti-inflammatory agents. Their potential to inhibit key inflammatory mediators like COX-2 and possibly TAK1 warrants further investigation.

Future research on this compound and its analogs should focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets and mechanisms of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of derivatives to optimize potency and selectivity.

  • Head-to-Head In Vivo Studies: Directly comparing the efficacy and safety of lead compounds against standard-of-care drugs in various inflammatory disease models.

This comprehensive approach will be crucial in determining the therapeutic potential of this class of compounds and their viability as future drug candidates.

References

Reproducibility in Focus: A Comparative Guide to 2-cyano-N-(3-phenylpropyl)acetamide and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 2-cyano-N-(3-phenylpropyl)acetamide, exploring its synthesis and placing it in the context of structurally related compounds for which experimental data is available. Due to a lack of published experimental data for this compound, this guide leverages data from analogous compounds to discuss potential applications and the critical importance of detailed experimental protocols in ensuring reproducible outcomes.

Synthesis and Characterization: The Foundation of Reproducibility

A plausible synthetic route is the coupling of ethyl cyanoacetate with 3-phenylpropylamine. This reaction, a common method for synthesizing N-substituted cyanoacetamides, is outlined below. The reproducibility of this synthesis would depend on meticulous control of reaction conditions such as temperature, reaction time, and purity of reagents.

Synthesis_Workflow reagent1 Ethyl Cyanoacetate process Amide Coupling reagent1->process reagent2 3-Phenylpropylamine reagent2->process product This compound process->product Synthesis_Protocol start Dissolve Carboxylic Acid in an organic solvent step1 Add Coupling Agents (e.g., EDCI, HOBt) start->step1 step2 Add Amine step1->step2 step3 Stir at Room Temperature step2->step3 step4 Work-up and Purification (e.g., Extraction, Chromatography) step3->step4 end Isolated Product step4->end Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme and Test Compound prep_enzyme->mix prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_compound Prepare Test Compound Dilutions prep_compound->mix incubate1 Pre-incubation mix->incubate1 incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction measure_signal Measure Signal (e.g., Absorbance, Fluorescence) stop_reaction->measure_signal calculate_inhibition Calculate % Inhibition measure_signal->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

A Comparative Guide to the Structure-Activity Relationship of 2-Cyano-N-(3-phenylpropyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-cyano-N-(3-phenylpropyl)acetamide derivatives and related analogs. By examining data from various studies, we explore how modifications to different parts of the core scaffold influence biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to guide researchers in the rational design of novel therapeutic agents based on this versatile chemical scaffold.

I. Core Structure and Points of Modification

The fundamental structure of this compound consists of three key regions that are amenable to chemical modification to explore the SAR:

  • The Acetonitrile Moiety (R¹): Modifications around the cyano and acetyl groups.

  • The Phenyl Group of the Phenylpropyl Moiety (R²): Substitutions on this aromatic ring.

  • The Propyl Linker and Amide Bond (Linker): Alterations in the length and nature of the linker.

The following sections will present data on how changes in these regions, based on published research, affect the biological outcomes.

II. Comparative Biological Activity Data

The following table summarizes the biological activities of various derivatives related to the this compound scaffold. The data has been compiled from multiple sources to illustrate the structure-activity relationships.

Compound IDStructureModification from Core ScaffoldBiological ActivityIC₅₀/GI₅₀/LC₅₀ (µM or ppm)Reference
1 2-(4-chlorophenyl)-N-butylacetamideR¹: 4-chlorophenyl instead of cyano; Linker: N-butyl instead of N-(3-phenylpropyl)Cytotoxicity (MDA-MB-468)0.6±0.08 µM[1]
2 2-(4-bromophenyl)-N-butylacetamideR¹: 4-bromophenyl instead of cyano; Linker: N-butyl instead of N-(3-phenylpropyl)Cytotoxicity (MCF-7)0.7±0.4 µM[1]
3 2-(4-nitrophenyl)-N-butylacetamideR¹: 4-nitrophenyl instead of cyano; Linker: N-butyl instead of N-(3-phenylpropyl)Cytotoxicity (MDA-MB-468)0.76±0.09 µM[1]
4 (E)-2-cyano-3-(4-hydroxyphenyl)acrylamideR¹: (E)-3-(4-hydroxyphenyl)vinyl instead of acetyl; No N-phenylpropyl groupAntibacterial (S. aureus)-[2]
5 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamideComplex heterocyclic amide replacing N-(3-phenylpropyl)Antiproliferative (SF-268)26.3 ± 1.5 µM[3]
6 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamideComplex heterocyclic thioacetamide replacing this compoundInsecticidal (A. craccivora nymphs, 48h)0.041 ppm[4]

Summary of Structure-Activity Relationships:

  • Influence of the 'R¹' Group: The nature of the group attached to the acetyl moiety significantly impacts cytotoxicity. Phenylacetamide derivatives with electron-withdrawing groups (e.g., chloro, bromo, nitro) at the para position of the phenyl ring exhibit potent anticancer activity.[1] The introduction of a conjugated unsaturated system, as seen in cyanoacrylamide derivatives, can impart antibacterial properties.[2]

  • Influence of the 'R²' and Linker Moiety: The N-substituent plays a crucial role in determining the type and potency of biological activity. While direct SAR on the N-(3-phenylpropyl) group is limited in the available literature, related structures show that complex heterocyclic amides can lead to significant antiproliferative activity.[3] A simpler N-butyl group is present in several potent cytotoxic phenylacetamide derivatives.[1] The thioacetamide linkage combined with a complex pyridine moiety results in insecticidal activity.[4]

III. Experimental Protocols

This protocol is adapted from the synthesis of N-butyl-2-phenylacetamide derivatives.[1]

  • Step 1: Synthesis of 2-phenylacetyl chloride. To a solution of the corresponding phenylacetic acid (1 equivalent) in dry dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-3 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Step 2: Amide formation. Dissolve the crude 2-phenylacetyl chloride in dry DCM and cool to 0°C. Add a solution of the desired amine (e.g., 3-phenylpropylamine) (1.1 equivalents) and triethylamine (1.5 equivalents) in dry DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification. Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This protocol is based on the evaluation of phenylacetamide derivatives against cancer cell lines.[1]

  • Cell Seeding. Seed cancer cells (e.g., MDA-MB-468, PC12, MCF7) in 96-well plates at a density of 5x10³ cells per well in a suitable culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment. Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for 48 hours.

  • MTT Addition. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

This protocol is adapted from the evaluation of unsaturated cyanoacetamide derivatives.[2]

  • Bacterial Culture Preparation. Grow the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a final inoculum of approximately 5x10⁵ CFU/mL.

  • Compound Preparation. Prepare serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation. Add the bacterial inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

IV. Visualizing the SAR Workflow

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies on novel chemical entities.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration A Lead Compound (this compound) B Design Analogs (Modify R¹, R², Linker) A->B C Chemical Synthesis B->C D In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) C->D Test Compounds E Determine Activity (e.g., IC50, MIC) D->E F Establish SAR E->F Activity Data G Identify Potent Analogs F->G H Further Optimization G->H H->B Iterative Design

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

V. Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The available data, although fragmented across different core variations, clearly indicates that modifications to the acetonitrile moiety, the N-phenylpropyl group, and the linker region can lead to potent compounds with diverse biological activities, including anticancer, antimicrobial, and insecticidal effects. Further systematic studies focusing on a unified set of biological assays for a library of closely related this compound derivatives are warranted to fully elucidate the SAR and to optimize the therapeutic potential of this chemical class. The experimental protocols and workflow provided herein offer a framework for such future investigations.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Ion Channel Selectivity

In the realm of drug discovery, the precise interaction of a compound with its intended biological target is paramount. For molecules designed to modulate ion channels, which are fundamental to a vast array of physiological processes, selectivity is a key determinant of both therapeutic efficacy and safety.[1][2] Off-target interactions can lead to undesirable side effects, underscoring the necessity of a thorough selectivity assessment early in the development pipeline.

This guide outlines a comprehensive strategy for evaluating the selectivity of a novel compound, 2-cyano-N-(3-phenylpropyl)acetamide, against a panel of physiologically relevant ion channels. While direct experimental data for this specific molecule is not yet publicly available, the structural motifs present in the compound—namely the cyanoacetamide and N-phenylpropyl acetamide moieties—suggest a potential for interaction with specific ion channel families. For instance, derivatives of N-(3-phenylpropyl)acetamide have been investigated for their modulation of TRPA1 channels, and various cyanoacetamide-containing compounds have been explored for their bioactivity, including effects on voltage-gated sodium channels. Therefore, a systematic assessment of this compound's activity across a panel of related ion channels is a critical step in characterizing its pharmacological profile.

Proposed Ion Channel Selectivity Screening Panel

To comprehensively assess the selectivity of this compound, a tiered screening approach is recommended. A primary panel should include channels that are structurally or functionally related to the putative targets, as well as key channels implicated in cardiac safety.

Ion Channel Target Gene Subfamily Rationale for Inclusion
Primary Putative Targets
TRPA1TRPA1Transient Receptor PotentialStructural similarity to known N-phenylpropyl acetamide modulators of TRPA1.[3]
Nav1.7SCN9AVoltage-gated Sodium ChannelCyanoacetamide derivatives have been shown to interact with various biological targets; Nav1.7 is a key pain target.[4][5]
Secondary Voltage-Gated Sodium Channels To determine subtype selectivity within the voltage-gated sodium channel family.
Nav1.1SCN1AVoltage-gated Sodium ChannelPredominantly expressed in the central nervous system; implicated in epilepsy.[6]
Nav1.2SCN2AVoltage-gated Sodium ChannelWidely expressed in the central nervous system.[6]
Nav1.5SCN5AVoltage-gated Sodium ChannelPrimary cardiac sodium channel; crucial for cardiac safety assessment (part of the CiPA panel).[7][8]
Nav1.8SCN10AVoltage-gated Sodium ChannelPrimarily expressed in the peripheral nervous system and involved in pain signaling.[5][6]
Other Related TRP Channels To assess selectivity within the broader TRP channel family.
TRPV1TRPV1Transient Receptor PotentialOften co-expressed with TRPA1 in sensory neurons and involved in pain and inflammation.
TRPM8TRPM8Transient Receptor PotentialA key sensor for cold temperatures, its modulation can indicate broader TRP channel activity.
Cardiac Safety Panel (CiPA Core) To evaluate the potential for proarrhythmic risk.[7][8]
hERG (IKr)KCNH2Voltage-gated Potassium ChannelCritical for cardiac repolarization; blockade is a major cause of drug-induced arrhythmias.[8]
Cav1.2 (ICa,L)CACNA1CVoltage-gated Calcium ChannelImportant for cardiac muscle contraction and action potential duration.[7]
KvLQT1/minK (IKs)KCNQ1/KCNE1Voltage-gated Potassium ChannelContributes to cardiac repolarization.[7]
Kir2.1 (IK1)KCNJ2Inward-rectifier Potassium ChannelImportant for maintaining resting membrane potential in cardiomyocytes.[7]
Kv4.3 (Ito)KCND3Voltage-gated Potassium ChannelContributes to the early phase of cardiac repolarization.[7]

Experimental Protocols

A combination of patch-clamp electrophysiology and radioligand binding assays will provide a comprehensive assessment of the functional and direct binding interactions of this compound with the selected ion channels.

Automated Patch-Clamp Electrophysiology

This high-throughput method allows for the functional assessment of ion channel activity in response to the test compound.

Cell Lines: Stably transfected HEK293 or CHO cell lines expressing the human isoform of each target ion channel are used.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 130 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH). Note: Specific ionic compositions may be altered to isolate particular currents.

Voltage Protocols:

  • Voltage-Gated Sodium and Calcium Channels: From a holding potential of -100 mV, a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) are applied to elicit channel activation.

  • Voltage-Gated Potassium Channels (e.g., hERG): A specific protocol to assess tail currents is employed. For example, a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to measure the deactivating tail current.

  • Ligand-Gated Channels (e.g., TRPA1): Channels are activated by a specific agonist (e.g., AITC for TRPA1) at a concentration that elicits a submaximal response (EC₂₀). The test compound is then applied to assess its inhibitory or potentiating effects.

Procedure:

  • Cells are cultured and prepared for the automated patch-clamp system.

  • A stable whole-cell recording is established.

  • The appropriate voltage protocol is applied to establish a baseline current.

  • The test compound is applied at increasing concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine a concentration-response relationship.

  • A positive control (a known blocker or activator of the channel) is applied at the end of each experiment to confirm the identity and responsiveness of the channel.

Data Analysis: The peak current amplitude (for voltage-gated channels) or the agonist-evoked current (for ligand-gated channels) is measured at each concentration of the test compound. The percentage of inhibition is calculated relative to the baseline current, and the IC₅₀ value is determined by fitting the concentration-response data to a Hill equation.

G cluster_prep Preparation cluster_workflow Automated Patch-Clamp Workflow cluster_analysis Data Analysis cell_culture Cell Culture (Stable Cell Lines) establish_seal Establish Gigaseal & Whole-Cell cell_culture->establish_seal solution_prep Solution Preparation (Internal & External) solution_prep->establish_seal baseline_rec Baseline Recording (Voltage Protocol) establish_seal->baseline_rec Apply Voltage Protocol compound_app Compound Application (Concentration-Response) baseline_rec->compound_app positive_ctrl Positive Control compound_app->positive_ctrl data_acq Data Acquisition positive_ctrl->data_acq peak_current Measure Peak Current data_acq->peak_current inhibition_calc % Inhibition Calculation peak_current->inhibition_calc ic50_fit IC50 Determination (Hill Equation) inhibition_calc->ic50_fit

Automated Patch-Clamp Experimental Workflow
Radioligand Binding Assays

These assays determine if the test compound directly competes with a known radiolabeled ligand for binding to the ion channel. This is particularly useful for channels where a suitable radioligand is available (e.g., certain voltage-gated sodium and calcium channels).

Membrane Preparation: Membranes are prepared from cells overexpressing the target ion channel.

Assay Buffer: Typically a Tris-HCl buffer containing appropriate salts (e.g., MgCl₂) at a physiological pH.

Radioligand: A specific radioligand for the target channel is used at a concentration close to its dissociation constant (Kd).

Procedure:

  • A constant concentration of the radioligand and cell membranes are incubated with increasing concentrations of the unlabeled test compound.

  • The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_workflow Binding Assay Workflow cluster_analysis Data Analysis membrane_prep Membrane Preparation incubation Incubation (Membranes + Radioligand + Test Compound) membrane_prep->incubation reagent_prep Reagent Preparation (Radioligand, Buffers) reagent_prep->incubation filtration Rapid Filtration incubation->filtration Terminate Reaction washing Washing filtration->washing counting Scintillation Counting washing->counting specific_binding Calculate Specific Binding counting->specific_binding ic50_calc Determine IC50 specific_binding->ic50_calc ki_calc Calculate Ki (Cheng-Prusoff) ic50_calc->ki_calc

Radioligand Binding Assay Workflow

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise table to facilitate a direct comparison of the potency of this compound across the different ion channels.

Ion Channel Target Assay Type IC₅₀ / Ki (µM) Selectivity Ratio (vs. Primary Target)
TRPA1ElectrophysiologyExperimental Value1
Nav1.7ElectrophysiologyExperimental ValueCalculated Value
Nav1.1ElectrophysiologyExperimental ValueCalculated Value
Nav1.2ElectrophysiologyExperimental ValueCalculated Value
Nav1.5ElectrophysiologyExperimental ValueCalculated Value
Nav1.8ElectrophysiologyExperimental ValueCalculated Value
TRPV1ElectrophysiologyExperimental ValueCalculated Value
TRPM8ElectrophysiologyExperimental ValueCalculated Value
hERGElectrophysiologyExperimental ValueCalculated Value
Cav1.2ElectrophysiologyExperimental ValueCalculated Value
............

The selectivity ratio is calculated by dividing the IC₅₀ or Ki value for the off-target channel by the IC₅₀ or Ki value for the primary target. A higher ratio indicates greater selectivity for the primary target. A comprehensive analysis of this selectivity profile will be instrumental in guiding the future development of this compound as a potential therapeutic agent and in predicting its safety margin.

References

Safety Operating Guide

Proper Disposal of 2-cyano-N-(3-phenylpropyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 2-cyano-N-(3-phenylpropyl)acetamide, tailored for researchers, scientists, and drug development professionals. The following instructions are based on general safety protocols for hazardous chemical waste and information from analogous cyano-substituted amide compounds.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the hazard profile of similar compounds, this substance should be treated as harmful and irritant.

Personal Protective Equipment (PPE) Required:

  • Gloves: Chemical-resistant gloves (e.g., nitrile). Contaminated gloves should be disposed of as hazardous waste.[1]

  • Eye Protection: Safety glasses with side-shields or chemical goggles.[1]

  • Lab Coat: A standard lab coat is required. For significant quantities or risk of splashing, a chemical-resistant apron may be necessary.

  • Respiratory Protection: If there is a risk of dust formation and ventilation is inadequate, use a NIOSH-approved particulate respirator.

In Case of a Spill:

  • Evacuate and alert personnel in the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep up the solid material.[1][2][3][4]

  • Avoid generating dust during cleanup.[1][3] Do not use air hoses for cleaning.[3]

  • Place the spilled material and any contaminated cleaning supplies into a clean, dry, properly labeled, and sealable container for hazardous waste disposal.[1][3]

Hazard Classification and Disposal Summary
Hazard CategoryGHS Classification (Inferred)Disposal Route
Acute Toxicity Category 4, Oral (H302: Harmful if swallowed)[1][5]Hazardous Waste Contractor
Skin Irritation Category 2 (H315: Causes skin irritation)[1]Hazardous Waste Contractor
Eye Irritation Category 2A (H319: Causes serious eye irritation)[1]Hazardous Waste Contractor
Respiratory Irritation Category 3 (H335: May cause respiratory irritation)[1]Hazardous Waste Contractor
Aquatic Hazard Chronic Category 3 (H412: Harmful to aquatic life with long lasting effects)[5]Hazardous Waste Contractor

Disclaimer: This table is based on data for analogous compounds. Users must consult their institution's Environmental Health and Safety (EHS) office and local regulations for definitive classification.

Step-by-Step Disposal Protocol

The primary and mandated disposal method for this compound is through a licensed hazardous waste management company. Do not attempt to dispose of this chemical down the drain or in regular solid waste. [2]

Step 1: Waste Collection

  • Collect waste this compound, including any contaminated materials (e.g., weigh boats, contaminated gloves, paper towels from spills), in a dedicated, chemically compatible container.

  • The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.

Step 2: Labeling the Waste Container

  • Label the waste container clearly and accurately. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

    • The name of the principal investigator or lab manager.

Step 3: Storing the Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure, well-ventilated, and away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][4]

  • Keep the container closed at all times, except when adding waste.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste handover. This typically involves completing a waste pickup request form.

  • The EHS department will then consolidate the waste and transfer it to a licensed professional waste disposal service for final treatment and disposal.[1][4][6]

Step 5: Disposal of Empty Containers

  • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated (e.g., triple-rinsed with a suitable solvent).

  • The rinsate from the cleaning process must be collected and disposed of as hazardous waste.

  • If not decontaminated, dispose of the empty container as you would the chemical itself.[1]

Experimental Protocols

No standard, peer-reviewed experimental protocols for the in-lab neutralization or degradation of this compound are available. Chemical treatment of nitriles can be complex and may produce other hazardous byproducts. Bioremediation is a method used for large-scale industrial wastewater treatment but is not suitable for laboratory bench-scale disposal.[7][8][9] Therefore, professional disposal is the only recommended procedure.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Collect Waste in a Compatible & Sealed Container B->C D Label Container as 'Hazardous Waste' with Chemical Name & Hazards C->D E Store in Designated Satellite Accumulation Area D->E F Is Container Full or Pickup Required? E->F G Contact Institutional EHS for Waste Pickup F->G Yes J Continue Safe Storage F->J No H Transfer to Licensed Hazardous Waste Contractor G->H I Final Disposal (Incineration or Landfill) H->I J->E

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-cyano-N-(3-phenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-cyano-N-(3-phenylpropyl)acetamide. The following procedural steps are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Minimum Required PPE:

A comprehensive set of personal protective equipment must be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemical-resistant gloves (e.g., nitrile).[1]Prevents skin contact and absorption.
Eye Protection Chemical splash goggles and a face shield.[1]Protects against splashes and dust.
Body Protection A lab coat must be worn.Protects skin and personal clothing from contamination.[1]
Respiratory Protection A NIOSH-approved respirator may be required if there is a risk of dust or aerosol generation.[2]Prevents inhalation of the compound.

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound, including weighing and transferring, must be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[1]

1. Preparation and Weighing:

  • Designate a specific area within the fume hood for handling the compound.[1]

  • Ensure the fume hood is functioning correctly before starting work.

  • When weighing the solid compound, handle it carefully to minimize dust generation.[3]

  • Use non-sparking tools to prevent ignition sources.[4]

2. Experimental Use:

  • Keep containers tightly closed when not in use.[3]

  • Avoid contact with incompatible substances such as strong acids, strong oxidizing agents, strong bases, and strong reducing agents.[2]

  • If the experimental procedure involves acids, they should be introduced with extreme caution and in the smallest necessary quantities within the fume hood.[1]

3. Post-Experiment:

  • Thoroughly decontaminate all glassware and equipment that has come into contact with the compound. A pH 10 buffer solution can be used for initial decontamination, followed by standard cleaning procedures.[1]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Emergency Procedures

Spill Response:

  • Small Spills (within a fume hood):

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Carefully sweep or scoop the material into a designated, labeled waste container.

    • Clean the spill area with a pH 10 buffer solution.[1]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and the designated safety officer.

    • Prevent entry to the contaminated area.

    • Follow established institutional procedures for hazardous material spills.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated PPE and experimental materials, must be treated as hazardous waste.

Waste Segregation and Storage:

  • Solid and liquid waste must be stored in separate, clearly labeled, and dedicated hazardous waste containers.[1]

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Procedure:

  • All cyanide-containing waste must be disposed of through a licensed professional waste disposal service.[2]

  • Do not pour any waste down the drain.[4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Emergency Response Diagrams

The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response to an accidental spill.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal DonPPE Don Appropriate PPE PrepWorkArea Prepare Fume Hood DonPPE->PrepWorkArea WeighCompound Weigh Compound PrepWorkArea->WeighCompound ConductExperiment Conduct Experiment WeighCompound->ConductExperiment Decontaminate Decontaminate Equipment ConductExperiment->Decontaminate SegregateWaste Segregate Waste Decontaminate->SegregateWaste DisposeWaste Dispose of Waste SegregateWaste->DisposeWaste

Safe handling workflow for this compound.

SpillResponse cluster_small_spill Small Spill (in Fume Hood) cluster_large_spill Large Spill (or outside Food Hood) Spill Spill Occurs ContainSpill Contain Spill with Absorbent Spill->ContainSpill Evacuate Evacuate Immediate Area Spill->Evacuate CollectWaste Collect Waste into Labeled Container ContainSpill->CollectWaste DecontaminateArea Decontaminate Spill Area CollectWaste->DecontaminateArea Alert Alert Personnel & Safety Officer Evacuate->Alert Secure Secure the Area Alert->Secure FollowSOP Follow Institutional Spill Protocol Secure->FollowSOP

Emergency response plan for a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-(3-phenylpropyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-(3-phenylpropyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.